FIT-039
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZHYSJZOUICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FIT-039: A Technical Guide to its Mechanism of Action in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FIT-039 is a novel, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] This inhibition disrupts the function of the positive transcription elongation factor b (P-TEFb) complex, a critical host factor for the transcription of many viral genes. By preventing the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, this compound effectively suppresses the replication of a broad spectrum of DNA viruses and the human immunodeficiency virus (HIV-1).[3][4] This document provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, and key experimental methodologies used to characterize this compound.
Data Presentation: Quantitative Antiviral Activity of this compound
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses.
Table 1: Antiviral Activity of this compound against DNA Viruses
| Virus | Cell Line | Assay | IC50 / EC50 | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 0.69 µM (IC50) | [2] |
| Herpes Simplex Virus-1 (HSV-1) | HeLa | qPCR | 0.69 µM (EC50) | [2] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | Similar to ACV | [4] |
| Human Cytomegalovirus (HCMV) | HFL-1 | qPCR | Inhibition observed | [4] |
| Human Adenovirus (HAdV) | A549 | qPCR | Potent inhibition | [4] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | qPCR | 0.33 µM (IC50) | [5] |
Table 2: Antiviral Activity of this compound against HIV-1
| Cell Line | Assay | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Chronically Infected Cells | Not Specified | 1.4-2.1 µM | >20 µM | >9.5 |
Table 3: CDK9 Inhibition and Cytotoxicity of this compound
| Parameter | Value | Reference |
| CDK9/cyclin T1 IC50 | 5.8 µM | [1][2] |
| 50% Cytotoxic Concentration (CC50) | >20 µM |
Core Mechanism of Action: Inhibition of CDK9 and Viral Transcription
This compound's primary mechanism of action is the selective inhibition of CDK9, a key component of the P-TEFb complex.[3] P-TEFb plays a crucial role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA polymerase II (Pol II).[6]
The process is as follows:
-
Viral Reliance on Host Transcription Machinery: Many viruses, particularly DNA viruses and retroviruses like HIV-1, utilize the host cell's transcriptional machinery to express their own genes.[6]
-
Role of P-TEFb in Transcription Elongation: After initiation of transcription, RNA Pol II often pauses downstream of the promoter. P-TEFb, which is composed of CDK9 and a cyclin partner (primarily Cyclin T1), is recruited to release this pause and stimulate productive elongation.[6]
-
Phosphorylation of RNA Pol II CTD: CDK9 phosphorylates the serine residues (primarily Ser2) within the heptapeptide repeats of the RNA Pol II CTD. This phosphorylation event serves as a signal to recruit other factors that facilitate transcription elongation and RNA processing.[6]
-
This compound Inhibition of CDK9: this compound acts as an ATP-competitive inhibitor of CDK9, preventing the transfer of phosphate from ATP to the RNA Pol II CTD.[1][2]
-
Suppression of Viral Gene Expression: By inhibiting CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD, leading to a halt in the elongation of viral transcripts. This dose-dependent inhibition of viral RNA expression ultimately suppresses viral replication.[2]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Kinase Assay for CDK9 Inhibition
-
Objective: To determine the direct inhibitory effect of this compound on CDK9 kinase activity.
-
Methodology:
-
A kinase-focused library of compounds, including this compound, is screened in a 96-well format.
-
Each well contains recombinant CDK9 enzyme (e.g., 100 ng), a peptide substrate for CDK7/9 (e.g., 2 µM), and ATP (e.g., 100 nM) in a reaction buffer (e.g., 8 mM MOPS-NaOH pH 7.0, 20 µM EDTA).
-
This compound or a DMSO control is added to the wells.
-
The reaction is incubated at 30°C for 2 hours.
-
The amount of remaining ATP is quantified using a luminescence-based assay such as Kinase-Glo.
-
The percentage of kinase activity inhibition is calculated based on the difference in luminescence between the compound-treated and control wells.
-
Plaque Reduction Assay for Antiviral Activity
-
Objective: To quantify the ability of this compound to inhibit the replication of plaque-forming viruses like HSV-1.
-
Methodology:
-
Confluent monolayers of a susceptible cell line (e.g., Vero cells) are grown in multi-well plates.
-
Cells are infected with a known amount of virus (e.g., 150 plaque-forming units per ml) for 1 hour at 37°C to allow for viral attachment and entry.
-
The virus-containing medium is removed, and fresh medium containing various concentrations of this compound or a vehicle control is added.
-
The plates are incubated for 2 days to allow for plaque formation.
-
The cells are then fixed with 100% methanol and stained with a crystal violet solution.
-
The number of plaques in each well is counted under a microscope, and the IC50 is calculated.
-
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
-
Objective: To visually demonstrate that this compound inhibits the phosphorylation of the RNA Polymerase II CTD in cells.
-
Methodology:
-
HEK293 cells are infected with a virus (e.g., HSV-1 at a multiplicity of infection of 0.1) or left uninfected.
-
The cells are then treated with this compound (e.g., 30 µM) or a control compound for a specified time (e.g., 3 hours).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the RNA Pol II CTD (e.g., anti-phospho-Ser2) and total RNA Polymerase II.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylated CTD signal in this compound-treated cells indicates inhibition.
-
Quantitative PCR (qPCR) Analysis of Viral DNA Replication and Gene Expression
-
Objective: To quantify the effect of this compound on the replication of viral genomes and the expression of viral genes.
-
Methodology:
-
Susceptible cell lines (e.g., HeLa for HSV, HFL-1 for HCMV, A549 for HAdV) are infected with the respective virus at a specific multiplicity of infection (e.g., 0.1) in the presence of varying concentrations of this compound.
-
For Viral DNA Replication:
-
At a set time post-infection, total DNA is extracted from the cells.
-
qPCR is performed using primers and probes specific for a viral gene to quantify the number of viral genomes. A standard curve of known viral DNA concentrations is used for absolute quantification.
-
-
For Viral Gene Expression:
-
Total RNA is extracted from the cells at different time points post-infection.
-
Reverse transcription is performed to synthesize cDNA.
-
qPCR is then carried out using primers specific for immediate-early, early, and late viral genes to measure their relative expression levels, often normalized to a host housekeeping gene.
-
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits the P-TEFb complex, preventing RNA Pol II-mediated viral mRNA transcription.
Experimental Workflow for Evaluating this compound's Antiviral Activity
Caption: Workflow for the in vitro characterization of this compound's antiviral properties.
Logical Relationship of this compound's Action
Caption: The logical cascade of events following the introduction of this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biossusa.com [biossusa.com]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (91116) [thermofisher.com]
FIT-039: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FIT-039, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the mechanism of action, summarizes preclinical and clinical data, outlines key experimental protocols, and explores the broad therapeutic potential of this compound in antiviral and anticancer applications.
Core Mechanism of Action: Selective CDK9 Inhibition
This compound is a selective inhibitor of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also contains a cyclin partner (T1 or T2), plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[1][3] This phosphorylation event releases RNA Pol II from promoter-proximal pausing, enabling the transition from transcription initiation to productive elongation.
Many DNA viruses, including herpesviruses, adenoviruses, and papillomaviruses, hijack the host cell's transcriptional machinery for their own replication. They are highly dependent on P-TEFb to transcribe their viral genes.[1][3][4] this compound selectively binds to the catalytic subunit of CDK9, inhibiting its kinase activity in a dose-dependent manner.[1] This prevents the phosphorylation of RNA Pol II, leading to a halt in transcriptional elongation of viral genes and subsequent suppression of viral replication.[3][5]
Unlike pan-CDK inhibitors such as flavopiridol, this compound shows high specificity for CDK9.[3][5] This selectivity allows it to inhibit viral replication at concentrations that do not significantly affect host cell cycle progression or proliferation, suggesting a favorable safety profile.[1][5]
Therapeutic Applications and Efficacy
The host-centric mechanism of this compound provides a broad therapeutic window against various DNA viruses and virus-associated malignancies.
Antiviral Activity
Preclinical studies have demonstrated the potent antiviral activity of this compound against a wide range of DNA viruses. By targeting a host factor essential for viral replication, this compound presents a high barrier to the development of drug resistance.
-
Herpesviridae: this compound effectively inhibits the replication of Herpes Simplex Virus 1 (HSV-1), HSV-2, Human Cytomegalovirus (HCMV), and Kaposi's Sarcoma-associated Herpesvirus (KSHV).[5][6][7] Notably, it demonstrated efficacy in a murine model of HSV-1 infection, where topical application suppressed skin lesion formation, including in mice infected with an acyclovir-resistant HSV-1 strain.[5]
-
Papillomaviridae: The compound suppresses Human Papillomavirus (HPV) replication and has been investigated as a treatment for verruca vulgaris (common warts) and cervical intraepithelial neoplasia (CIN).[1][4][8]
-
Other DNA Viruses: Efficacy has also been shown against human adenovirus and Hepatitis B Virus (HBV).[5][9] In HBV-infected cells, this compound was found to reduce covalently closed circular DNA (cccDNA), a key target for achieving a functional cure.[9]
-
Retroviridae: this compound has also been shown to selectively inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in chronically infected cells by suppressing HIV-1 RNA expression.[10]
Table 1: Summary of In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line / System | Efficacy Metric | Value | Cytotoxicity (CC50) | Reference |
|---|---|---|---|---|---|
| HIV-1 | Chronically Infected Cells | EC50 | 1.4 - 2.1 µM | > 20 µM | [10] |
| HBV | HepG2/NTCP Cells | IC50 | 0.33 µM | > 50 µM |[9] |
Anticancer Activity in Virus-Associated Malignancies
This compound's ability to suppress viral gene transcription extends to oncogenes expressed by cancer-causing viruses.
-
HPV-Induced Cancers: Cervical cancer is driven by the persistent expression of HPV oncogenes E6 and E7, which inactivate the tumor suppressor proteins p53 and pRb, respectively. This compound inhibits the transcription of E6 and E7, leading to the restoration of p53 and pRb function and the suppression of cancer cell growth.[8][11] This therapeutic effect was demonstrated in an organotypic raft culture model of CIN, where this compound reversed dysplasia.[8]
-
KSHV-Associated Malignancies: Primary Effusion Lymphoma (PEL) is an aggressive cancer caused by KSHV. This compound treatment impaired the proliferation of KSHV-positive PEL cells and reduced the expression of KSHV viral genes in vitro.[6][7][12]
Preclinical and Clinical Investigations
This compound has been evaluated in various preclinical models and has progressed into early-phase clinical trials.
Preclinical In Vivo Efficacy
Xenograft models using human cancer cells have been instrumental in demonstrating the in vivo potential of this compound.
Table 2: Summary of this compound Efficacy in In Vivo Xenograft Models
| Cancer Type | Cell Line | Model | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| HPV+ Cervical Cancer | CaSki (HPV16+) | Subcutaneous Xenograft | 300 mg/kg BW, daily oral | Significant retardation of tumor growth | [8] |
| HPV- Cervical Cancer | C33A (HPV-) | Subcutaneous Xenograft | 300 mg/kg BW, daily oral | Unresponsive to treatment | [8] |
| KSHV+ Lymphoma | BCBL-1 | PEL Xenograft | Not specified | Drastically inhibited tumor growth |[6][7] |
These results highlight the specific, on-target effect of this compound against virus-positive cancers, as HPV-negative cells were unresponsive.[8]
Clinical Trials
This compound has been investigated in Phase I/II clinical trials for topical and local applications, primarily for HPV-related conditions.
-
Verruca Vulgaris (Common Warts): A randomized, placebo-controlled trial evaluated the safety and efficacy of an this compound-releasing transdermal patch for common warts.[1][4] While the primary endpoint of complete wart resolution was not met within the study period, the trial established the safety and good adherence of the patch formulation.[2][13]
-
Cervical Intraepithelial Neoplasia (CIN): A Phase I/II trial assessed the safety of an this compound-releasing vaginal tablet for women with CIN 1 or 2. The study demonstrated the safety and validity of once-daily transvaginal administration.[14] No serious adverse events were reported, with the most common related event being mild, self-limiting vaginal discharge.[14]
Table 3: Pharmacokinetic Parameters of this compound Vaginal Tablet (Single Dose in CIN 1/2 Patients)
| Dose | Cmax (mean ± SD) | T½ (mean ± SD) | Reference |
|---|---|---|---|
| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours | [14] |
| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours |[14] |
Key Experimental Protocols
The following methodologies were central to the evaluation of this compound's therapeutic potential.
WST-8 Cell Proliferation and Cytotoxicity Assay
-
Objective: To determine the effect of this compound on cell growth and to calculate the 50% cytotoxic concentration (CC50).
-
Methodology:
-
Cells (e.g., HeLa, CaSki, C33A) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a defined period (e.g., 48-72 hours).
-
Following incubation, a WST-8 reagent (e.g., Cell Counting Kit-8) is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value is determined using a dose-response curve.
-
Organotypic Raft Culture for CIN Modeling
-
Objective: To create a three-dimensional, stratified epithelial tissue model that mimics HPV-induced cervical intraepithelial neoplasia and to test the therapeutic effect of this compound.
-
Methodology:
-
A dermal equivalent is prepared by embedding J2-3T3 fibroblasts in a collagen matrix within a cell culture insert.
-
Primary human keratinocytes, either normal or transduced with HPV genomes (e.g., HPV18), are seeded onto the surface of the collagen matrix.
-
The culture is initially grown submerged in media to allow for keratinocyte proliferation.
-
The insert is then lifted to an air-liquid interface, which induces the keratinocytes to stratify and differentiate, forming a multi-layered epithelium.
-
This compound is added to the culture medium, allowing it to diffuse through the collagen and act on the epithelial cells from the basal layer.
-
After approximately 10-14 days, the raft cultures are harvested, fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are analyzed by histology (H&E staining) to assess tissue morphology and dysplasia, and by immunohistochemistry or in situ hybridization to detect viral proteins or DNA.
-
Xenograft Tumor Assay
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 CaSki cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size (e.g., 50-100 mm³).
-
Randomization & Treatment: Mice are randomized into treatment and control groups. Treatment is initiated with this compound administered via a specified route (e.g., daily oral gavage at 150 or 300 mg/kg) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length × width²)/2). Body weight and general health of the mice are also monitored for toxicity assessment.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a unique, host-centric mechanism of action. Its selective inhibition of CDK9 provides a powerful and broad-spectrum strategy against a multitude of DNA viruses, including drug-resistant strains, and virus-driven cancers. Preclinical data are robust, and early clinical trials have established a favorable safety profile for local and topical administration.
Future research should focus on optimizing delivery systems to enhance bioavailability for systemic applications and on conducting larger efficacy trials for its lead indications, such as cervical intraepithelial neoplasia and other HPV-related diseases. The potential for combination therapies, for instance with nucleoside analogs like entecavir for HBV, also warrants further investigation to achieve synergistic effects and overcome existing therapeutic challenges.[9]
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Plasma Concentrations of a Cyclin-dependent Kinase 9 (CDK9) Inhibitor, FIT039, Administered by a Single Adhesive Skin Patch Applied on Normal Skin and Cutaneous Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
FIT-039 as a Selective CDK9 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription elongation.[3] Dysregulation of CDK9 activity is implicated in various malignancies, including hematological and solid tumors, making it a compelling target for anti-cancer therapies.[5][6][7] this compound has demonstrated selectivity for CDK9 over other cyclin-dependent kinases and has been investigated for its therapeutic potential in cancer and viral infections.[1][2]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[1][8] The primary substrate of the CDK9/cyclin T complex is the C-terminal domain of RNA Polymerase II.[3] By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, which are crucial for the survival of cancer cells.[9] In the context of viral infections, particularly DNA viruses, this compound inhibits viral replication by suppressing the transcription of viral genes that are dependent on the host cell's transcriptional machinery.[8][10][11]
The predicted binding mode of this compound within the ATP binding site of CDK9 involves the formation of hydrogen bonds between the fluoride group and the nitrogen atom of the pyridine moiety of this compound with the LYS48 and CYS106 residues of CDK9, respectively.[3] The pyridine group of this compound occupies a hydrophobic pocket.[3]
Below is a diagram illustrating the CDK9 signaling pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | EC50 | Reference |
| CDK9/cyclin T1 | In vitro kinase assay | 5.8 µM | - | [1][2] |
| HSV-1 Replication | Plaque Reduction Assay | - | 0.69 µM | [1] |
| HIV-1 Replication | - | - | 1.4-2.1 µM | [12] |
| Cytotoxicity | - | >20 µM | - | [12] |
Table 2: Selectivity Profile of this compound
| Kinase | Activity | Reference |
| CDK2, CDK4, CDK5, CDK6, CDK7 | No inhibition | [2] |
| GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, DYRK3 | Potently suppressed | [1] |
Table 3: Pharmacokinetic Properties of this compound in Humans (Phase I/II Trial for CIN) [13]
| Dose (vaginal tablet) | Cmax (mean ± SD) | T1/2 (mean ± SD) |
| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours |
| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CDK9 Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against CDK9/cyclin T1.
Objective: To determine the IC50 value of this compound for CDK9/cyclin T1.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
ATP
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNAPII)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 4x concentrated CDK9/cyclin T1 enzyme solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2x concentrated solution of ATP and substrate peptide in kinase buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is correlated with ADP production and thus kinase activity. Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, opaque-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration).
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][15]
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HPV+ cervical cancer cells like CaSki)[14]
-
Matrigel or other appropriate vehicle for cell injection
-
This compound formulated for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of medium/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound daily via oral gavage or another appropriate route.
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 3 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for characterizing a selective CDK9 inhibitor like this compound.
Conclusion
This compound is a selective CDK9 inhibitor with demonstrated activity against various cancer models and DNA viruses. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its therapeutic development. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals working on CDK9-targeted therapies. Further preclinical and clinical studies are ongoing to fully elucidate the therapeutic potential of this compound.[10][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039: A Potent Inhibitor of Host-Cell Transcription for Broad-Spectrum Antiviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FIT-039 is a novel, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting this key host-cell factor, this compound effectively suppresses the replication of a wide array of DNA viruses, as well as the human immunodeficiency virus (HIV), through the inhibition of messenger RNA (mRNA) transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the inhibition of host-cell transcription, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction
The emergence of drug-resistant viral strains poses a significant challenge to public health. A promising strategy to combat this is to target essential host factors that viruses rely on for their replication. This compound exemplifies this approach by inhibiting the host protein CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[1] The P-TEFb complex, consisting of CDK9 and its cyclin T1 partner, plays a pivotal role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][2] Many viruses, particularly DNA viruses, hijack the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound effectively halts viral mRNA synthesis and, consequently, viral replication.[3][4] This guide delves into the specifics of this mechanism and the scientific data supporting the therapeutic potential of this compound.
Mechanism of Action: Inhibition of Host-Cell Transcription
This compound's primary mechanism of action is the selective inhibition of CDK9.[3][5] This inhibition disrupts the normal process of transcriptional elongation for both host and viral genes that are dependent on P-TEFb activity.
The Role of CDK9 in Transcription
CDK9, as the catalytic subunit of P-TEFb, is a serine/threonine kinase that phosphorylates the serine residues at position 2 (Ser2) of the heptapeptide repeats (YSPTSPS) in the CTD of the largest subunit of RNA Pol II.[6] This phosphorylation event is a crucial signal for the transition from transcription initiation to productive elongation, allowing RNA Pol II to clear the promoter and synthesize the full-length mRNA transcript.
This compound's Impact on the P-TEFb Complex
This compound acts as an ATP-competitive inhibitor of CDK9, binding to its catalytic site and preventing the transfer of a phosphate group from ATP to its substrates.[5] This leads to a dose-dependent decrease in the phosphorylation of the RNA Pol II CTD.[7] The resulting hypo-phosphorylated state of RNA Pol II causes it to stall at the promoter region, leading to a significant reduction in the transcription of downstream genes. For many DNA viruses that rely on the host's transcriptional machinery, this translates to a potent antiviral effect.[3][4]
Caption: Signaling pathway of this compound's inhibition of CDK9-mediated transcription.
Quantitative Data Summary
The efficacy of this compound has been evaluated against a range of viruses in various cell-based assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC50 (μM) | EC50 (μM) | CC50 (μM) | Reference |
| DNA Viruses | |||||
| Herpes Simplex Virus 1 (HSV-1) | 0.69 | 0.69 | >20 | [5] | |
| Herpes Simplex Virus 2 (HSV-2) | [3] | ||||
| Human Adenovirus | [3] | ||||
| Human Cytomegalovirus (HCMV) | [3] | ||||
| Human Papillomavirus (HPV) | [8][9] | ||||
| Hepatitis B Virus (HBV) | HepG2/NTCP | 0.33 | >50 | [10] | |
| RNA Viruses | |||||
| HIV-1 | Chronically infected cells | 1.4-2.1 | >20 | [11] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (μM) | Reference |
| CDK9/cyclin T1 | 5.8 | [5] |
Table 3: Clinical Trial Data for this compound (Phase I/II for CIN 1/2)
| Parameter | Value | Reference |
| Pharmacokinetics (Single transvaginal tablet) | ||
| Dose | 50 mg/day | 4.5 ± 0.5 ng/mL |
| Cmax (mean ± SD) | 100 mg/day | 4.4 ± 1.4 ng/mL |
| t1/2 (mean ± SD) | 50 mg/day | 14.8 ± 2.1 hours |
| 100 mg/day | 12.1 ± 2.6 hours | |
| Safety | ||
| Serious Adverse Events | None reported | [12] |
| Related Adverse Events | Mild and self-limiting (e.g., vaginal discharge) | [12] |
Cmax: Maximum concentration; t1/2: Terminal elimination half-life; CIN: Cervical Intraepithelial Neoplasia.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to demonstrate the mechanism of action of this compound.
Western Blot Analysis of Phosphorylated RNA Polymerase II CTD
This protocol is adapted from studies investigating the effect of this compound on the phosphorylation of the RNA Pol II CTD.[7]
Objective: To determine if this compound treatment reduces the level of phosphorylated RNA Pol II CTD in cultured cells.
Materials:
-
HEK293 cells
-
Herpes Simplex Virus 1 (HSV-1)
-
This compound
-
Flavopiridol (as a control CDK inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II CTD (total)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Infection:
-
Seed HEK293 cells in appropriate culture dishes and grow to ~80% confluency.
-
Infect cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell. A set of uninfected cells should be maintained as a control.
-
-
Drug Treatment:
-
Following infection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) or a known concentration of flavopiridol for 3 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated RNA Pol II CTD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total RNA Pol II CTD and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated CTD signal to the total CTD and loading control signals.
-
Caption: Workflow for Western blot analysis of RNA Pol II CTD phosphorylation.
Logical Relationships and Therapeutic Implications
The inhibition of a fundamental host process like transcription by this compound has broad implications for antiviral therapy.
Caption: Logical flow from this compound's target to its therapeutic effect.
A key advantage of this host-targeted approach is the high barrier to the development of viral resistance. Since this compound targets a host protein, viruses would need to evolve a way to replicate without relying on CDK9, a much more complex evolutionary leap than mutating a viral-encoded protein.
Furthermore, studies have shown that this compound does not significantly affect host cell cycle progression or proliferation at concentrations that are effective against viruses.[3] This suggests a favorable therapeutic window, where viral replication can be inhibited without causing significant toxicity to the host.[3] The promising results from early clinical trials for HPV-associated neoplasia further support the potential of this compound as a safe and effective antiviral agent.[12][13]
Conclusion
This compound represents a promising new class of antiviral agents that function by inhibiting host-cell transcription. Its selective targeting of CDK9 leads to a potent and broad-spectrum inhibition of viral replication with a low propensity for the development of resistance. The quantitative data from preclinical and clinical studies are encouraging, demonstrating a favorable safety and efficacy profile. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound in treating a variety of viral infections.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Plasma Concentrations of a Cyclin-dependent Kinase 9 (CDK9) Inhibitor, FIT039, Administered by a Single Adhesive Skin Patch Applied on Normal Skin and Cutaneous Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of host RNA polymerase II by virus ~ ViralZone [viralzone.expasy.org]
- 7. ovid.com [ovid.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039: A Comprehensive Technical Guide on a Novel CDK9 Inhibitor for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIT-039 is a novel, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By targeting this host cell factor, this compound effectively suppresses the replication of a broad spectrum of DNA viruses through the inhibition of viral mRNA transcription. This mechanism of action makes it a promising candidate for antiviral therapies, particularly for infections where viral replication is highly dependent on the host's transcriptional machinery. Preclinical and early-phase clinical studies have demonstrated the potential of this compound in treating various viral infections, including those caused by human papillomavirus (HPV), herpes simplex virus (HSV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
The emergence of drug-resistant viral strains and the lack of effective treatments for many viral diseases necessitate the development of novel antiviral agents. One promising strategy is to target host cellular factors that are essential for viral replication, thereby reducing the likelihood of resistance development. This compound, identified as N-[5-fluoro-2-(1-piperidinyl) phenyl] isonicotinthioamide, is a small molecule that selectively inhibits CDK9.[1] CDK9, in complex with its cyclin T partners, forms the P-TEFb complex, which plays a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1] Many DNA viruses hijack the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound effectively blocks this process, leading to a potent antiviral effect across a wide range of DNA viruses.[2]
Mechanism of Action
This compound exerts its antiviral activity by directly inhibiting the kinase activity of CDK9. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. The primary substrate of CDK9 within the P-TEFb complex is the serine-2 residue of the heptapeptide repeats in the CTD of RNAPII. Phosphorylation at this site is a critical step for the transition from abortive to productive transcriptional elongation. By preventing this phosphorylation, this compound causes premature termination of transcription of viral genes, thereby halting the viral replication cycle.[1]
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates selective inhibition of CDK9 over other cyclin-dependent kinases.
| Kinase Target | IC50 (µM) |
| CDK9/cyclin T1 | 5.8[3][4] |
| CDK4/cyclin D3 | > 30[5] |
Antiviral Activity
This compound has shown potent antiviral activity against a variety of DNA viruses in different cell lines.
| Virus | Cell Line | Assay | IC50 / EC50 (µM) | CC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 0.69[3][4] | > 20 |
| Herpes Simplex Virus 2 (HSV-2) | - | - | Similar to ACV | - |
| Human Adenovirus | - | - | - | - |
| Human Cytomegalovirus (HCMV) | - | DNA Replication | - | - |
| Hepatitis B Virus (HBV) | HepG2/NTCP | Viral Antigen Reduction | 0.33 | > 50 |
| Human Immunodeficiency Virus (HIV-1) | Chronically Infected Cells | - | 1.4 - 2.1[6] | > 20[6] |
| Human Papillomavirus (HPV) | - | - | - | - |
Preclinical Pharmacokinetics (in vivo)
Pharmacokinetic studies in animal models have provided initial data on the systemic exposure of this compound.
| Species | Route of Administration | Dose | Cmax (ng/mL) | T1/2 (hours) |
| Healthy Women (Phase I/II) | Vaginal Tablet | 50 mg/day | 4.5 ± 0.5[2][7] | 14.8 ± 2.1[2][7] |
| Healthy Women (Phase I/II) | Vaginal Tablet | 100 mg/day | 4.4 ± 1.4[2][7] | 12.1 ± 2.6[2][7] |
Experimental Protocols
CDK9 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against CDK9.
-
Reagents: Recombinant active CDK9/cyclin T1, PDKtide synthetic peptide substrate, [γ-³³P]ATP, Kinase Assay Buffer.
-
Procedure:
-
Prepare a reaction mixture containing CDK9/cyclin T1 and the peptide substrate in kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Plaque Reduction Assay for HSV-1
This cell-based assay evaluates the antiviral activity of this compound against HSV-1.
-
Cell Line: Vero cells.
-
Virus: Herpes Simplex Virus 1 (HSV-1).
-
Procedure:
-
Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Infect the cells with a known titer of HSV-1 for 1 hour.
-
Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubate the plates for 2-3 days to allow plaque formation.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.[8][9][10]
-
Organotypic Raft Culture for HPV
This 3D cell culture model mimics the differentiation of epithelial tissue and is used to study the HPV life cycle and the effect of this compound.
-
Cell Line: Human foreskin keratinocytes (HFKs) harboring episomal HPV genomes.
-
Procedure:
-
Prepare a dermal equivalent by embedding fibroblasts in a collagen matrix.
-
Seed HPV-positive keratinocytes on top of the dermal equivalent.
-
Once confluent, lift the culture to the air-liquid interface to induce stratification and differentiation.
-
Treat the raft cultures with this compound in the culture medium.
-
After a defined treatment period, harvest the rafts for analysis.
-
Analyze the tissues by histology (H&E staining) to assess morphology and dysplasia, and by in situ hybridization or quantitative PCR to measure viral load.[11][12]
-
In Vivo Murine HSV-1 Infection Model
This animal model is used to assess the in vivo efficacy of topical this compound.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Infect the flank skin of mice with HSV-1 after scarification.
-
Topically apply an ointment containing this compound (e.g., 5% or 10%) or a placebo to the infected area, typically twice a day.
-
Monitor the development of skin lesions and score the severity daily.
-
Observe the survival of the animals.
-
Compare the lesion scores and survival rates between the this compound-treated and placebo groups.
-
HPV-Positive Cervical Cancer Xenograft Model
This model evaluates the systemic efficacy of this compound against HPV-driven tumor growth.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: HPV-positive cervical cancer cells (e.g., CaSki).
-
Procedure:
-
Subcutaneously implant HPV-positive cervical cancer cells into the flanks of the mice.
-
Once tumors are established, treat the mice with this compound (e.g., 150 or 300 mg/kg body weight) or vehicle control, typically via oral gavage, daily.[3]
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blot for p53 and pRb levels).[3]
-
Clinical Development
This compound has been evaluated in Phase I/II clinical trials for the treatment of verruca vulgaris (common warts) caused by HPV and for cervical intraepithelial neoplasia (CIN).
Verruca Vulgaris
A multicenter, single-blind, placebo-controlled, randomized Phase I/II trial was conducted to evaluate the safety and efficacy of a this compound-releasing transdermal patch.[1][4] In this study, target lesions were treated with liquid nitrogen followed by the application of a this compound or placebo patch for 14 days.[4] While the primary endpoint of complete lesion disappearance was not met, the this compound treated group showed a transient decrease in lesion dimension.[1][4] Importantly, no drug-related adverse reactions were observed, indicating a good safety profile for the topical formulation.[1][4]
Cervical Intraepithelial Neoplasia (CIN)
A Phase I/II trial evaluated the safety and antiviral effect of a this compound-releasing vaginal tablet for CIN1 or CIN2.[2][7] The study demonstrated the safety and validity of once-daily transvaginal administration of this compound.[2][7] Adverse events were mild and self-limiting.[7] Pharmacokinetic analysis showed measurable plasma concentrations of this compound.[2][7] These promising safety and pharmacokinetic data support further clinical investigation of this compound for the treatment of CIN.
Conclusion
This compound is a promising antiviral drug candidate with a novel mechanism of action that targets a host cellular factor, CDK9. Its broad-spectrum activity against various DNA viruses, coupled with a favorable safety profile in early clinical trials, highlights its potential for treating a range of viral infections. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound and other CDK9 inhibitors. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and to optimize its clinical use.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
FIT-039: A Comprehensive Technical Guide for Herpes Simplex Virus Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpes Simplex Virus (HSV) infections remain a significant global health concern, with the emergence of drug-resistant strains necessitating the development of novel antiviral strategies. FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), presents a promising host-targeted antiviral approach. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound effectively suppresses the transcription of a broad spectrum of DNA viruses, including HSV-1 and HSV-2. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its antiviral activity, and detailed protocols for its application in HSV research, offering a valuable resource for the scientific community.
Introduction
This compound is a small molecule that has been identified as a potent and selective inhibitor of CDK9. Unlike traditional antiviral agents that directly target viral enzymes, this compound acts on a host cellular factor essential for viral gene expression. This mode of action offers a potential solution to the challenge of drug resistance, as the virus is less likely to develop mutations that overcome the inhibition of a host protein. Research has demonstrated the efficacy of this compound against both wild-type and acyclovir-resistant strains of HSV-1 in vitro and in vivo.
Mechanism of Action: Targeting Host-Mediated Viral Transcription
This compound exerts its antiviral effect by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex. P-TEFb plays a crucial role in the elongation phase of RNA Polymerase II (Pol II) mediated transcription. In the context of HSV infection, the viral immediate-early (IE) genes are transcribed by the host cell's Pol II. The progression of Pol II along the viral DNA template is a tightly regulated process that requires the activity of P-TEFb.
P-TEFb is recruited to the viral gene promoters where it phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors. This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation of viral mRNAs. By inhibiting CDK9, this compound prevents this critical phosphorylation step, leading to a halt in viral gene transcription and subsequent viral replication.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Virus | Cell Line | Value | Reference |
| IC₅₀ (CDK9/cyclin T1) | - | - | 5.8 µM | |
| EC₅₀ (Genomic DNA replication) | HSV-1 | HeLa | 0.69 µM | |
| EC₅₀ (Genomic DNA replication) | HSV-2 | Vero | Not explicitly stated, but dose-dependent inhibition shown | |
| CC₅₀ | - | Various | > 20 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine HSV-1 Skin Infection Model
| Animal Model | Virus Strain | Treatment | Key Findings | Reference |
| Male BALB/c mice | Acyclovir-resistant HSV-1 | Topical ointment (1.25% - 10% w/w) applied twice daily | Dose-dependent suppression of skin lesion formation and increased survival rate. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound's anti-HSV activity.
In Vitro Antiviral Assays
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
-
Cell Line: Vero (African green monkey kidney) cells.
-
Virus Strains: HSV-1 (F strain), HSV-2 (G strain).
-
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units [PFU]/well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose and the corresponding concentration of this compound.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC₅₀ value is determined from the dose-response curve.
-
This method is used to quantify the amount of viral genomic DNA, providing a measure of viral replication.
-
Cell Line: HeLa or Vero cells.
-
Protocol:
-
Seed cells in 12-well plates and grow to confluence.
-
Treat cells with various concentrations of this compound for 1 hour prior to infection.
-
Infect cells with HSV-1 or HSV-2 at a specified multiplicity of infection (MOI), for example, an MOI of 1.
-
At a designated time post-infection (e.g., 24 hours), harvest the total DNA from the cells.
-
Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HSV genome (e.g., the DNA polymerase gene).
-
Quantify the viral DNA copy number by comparing the cycle threshold (Ct) values to a standard curve generated from a plasmid containing the target viral DNA sequence.
-
Normalize the viral DNA copy number to a cellular housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
The EC₅₀ value (the concentration that reduces viral DNA by 50%) is calculated from the dose-response curve.
-
In Vivo Murine Model of Cutaneous HSV-1 Infection
This model is used to evaluate the therapeutic efficacy of topical this compound treatment.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Virus Strain: Acyclovir-resistant HSV-1.
-
Protocol:
-
Anesthetize the mice and scarify the skin on their flank.
-
Inoculate the scarified area with a lethal dose of the acyclovir-resistant HSV-1 strain (e.g., 1 x 10⁶ PFU).
-
Prepare a topical ointment containing this compound at various concentrations (e.g., 1.25%, 2.5%, 5%, 10% w/w) in a suitable vehicle (e.g., hydrophilic petrolatum). A placebo ointment (vehicle only) and a positive control (e.g., 5% acyclovir ointment) should be included.
-
Beginning 3 hours post-infection, apply the ointments to the infected skin area twice daily for 10 consecutive days.
-
Monitor the mice daily for the development of skin lesions and survival.
-
Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion; 1 = vesicles; 2 = ulcer; 3 = crust; 4 = zosteriform spread).
-
Record survival data and plot a Kaplan-Meier survival curve.
-
Conclusion
This compound represents a novel and promising antiviral candidate for the treatment of HSV infections, including those caused by acyclovir-resistant strains. Its host-targeted mechanism of action, by inhibiting the essential host factor CDK9, provides a high barrier to the development of viral resistance. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and to advance the development of new anti-herpetic therapies.
References
FIT-039: A Host-Targeting Inhibitor of Cytomegalovirus Replication
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of FIT-039, a novel antiviral compound, and its mechanism of action against human cytomegalovirus (HCMV). HCMV is a betaherpesvirus that poses a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new therapeutic strategies.[1][2][3][4] this compound represents a promising approach by targeting a host cell factor essential for viral replication, thereby offering a broad-spectrum antiviral profile.[1][2][5]
Core Mechanism of Action: Inhibition of Host CDK9
This compound functions as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][6] CDK9 is a crucial host protein that, when complexed with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][5] The primary role of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is a critical switch that allows the polymerase to transition from abortive initiation to productive transcriptional elongation.[1][5]
Many DNA viruses, including HCMV, hijack this host machinery to facilitate the transcription of their own viral genes.[5][7] By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNA Polymerase II. This action effectively stalls viral gene expression, leading to a potent suppression of viral replication.[1][2][5] A key advantage of this host-targeting mechanism is a higher barrier to the development of viral resistance compared to direct-acting antivirals.
Quantitative Efficacy and Selectivity
This compound demonstrates potent and selective inhibition of CDK9 with a favorable safety profile in preclinical models. Unlike general CDK inhibitors, this compound shows specificity for CDK9, which may contribute to its low cytotoxicity at effective concentrations.[1][2][3]
| Parameter | Value | Target / Cell Line | Notes |
| IC₅₀ | 5.8 µM | In vitro CDK9/cyclin T1 Kinase Activity | Measures the concentration required to inhibit 50% of the target enzyme's activity.[1][6] |
| EC₅₀ (HIV-1) | 1.4 - 2.1 µM | Chronically infected cells | 50% effective concentration for inhibiting HIV-1 replication.[8] |
| EC₅₀ (HSV-1) | 0.69 µM | Cultured cells | 50% effective concentration for inhibiting Herpes Simplex Virus 1 replication.[6] |
| CC₅₀ | > 20 µM | Various cell lines | 50% cytotoxic concentration; a higher value indicates lower cell toxicity.[8] |
| CDK Selectivity | No marked effect up to 30 µM | CDK4/cyclinD3 | Demonstrates selectivity for CDK9 over other cyclin-dependent kinases.[1] |
Note: While this compound is confirmed to inhibit HCMV replication, the specific EC₅₀ value for HCMV is not detailed in the cited literature.[1][2][5] The provided EC₅₀ values for other DNA and RNA viruses serve as evidence of its broad-spectrum potential.
Key Experimental Protocols
The following methodologies are central to evaluating the antiviral properties of this compound.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
-
Methodology:
-
Cell Seeding: Plate a confluent monolayer of human foreskin fibroblast (HFF) or HEK293 cells in 6-well plates.
-
Infection: Infect the cell monolayers with a known quantity of HCMV (e.g., at a Multiplicity of Infection of 0.01 PFU/cell) for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days to allow for the formation of visible viral plaques.
-
Quantification: Fix the cells (e.g., with methanol), stain them (e.g., with crystal violet), and count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction relative to the vehicle control for each drug concentration and determine the EC₅₀ value using non-linear regression analysis.
-
Kinase Inhibition Assay
This biochemical assay directly measures the effect of this compound on its molecular target.
-
Objective: To determine the concentration of this compound required to inhibit 50% of CDK9 kinase activity (IC₅₀).
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide corresponding to the RNA Pol II CTD), and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibition: Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and separate the phosphorylated substrate from the free ATP, typically using phosphocellulose paper or SDS-PAGE followed by autoradiography.
-
Analysis: Quantify the amount of substrate phosphorylation at each this compound concentration and calculate the IC₅₀ value.
-
Western Blot for RNA Polymerase II Phosphorylation
This assay provides cellular-level confirmation of this compound's mechanism of action.
-
Objective: To assess the effect of this compound on the phosphorylation of the RNA Polymerase II CTD in cells.
-
Methodology:
-
Cell Culture and Treatment: Culture HEK293 cells and treat them with varying concentrations of this compound for a defined period (e.g., 3 hours).[1] Include both uninfected and HCMV-infected cell groups.
-
Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the RNA Pol II CTD (e.g., at Serine 2) and a primary antibody for total RNA Pol II as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Densitometrically quantify the bands to determine the ratio of phosphorylated to total RNA Pol II, demonstrating a dose-dependent reduction with this compound treatment.[1][6]
-
Experimental Workflow Visualization
The diagram below illustrates a typical workflow for assessing the antiviral efficacy of a compound like this compound.
Conclusion
This compound is a selective CDK9 inhibitor that effectively suppresses human cytomegalovirus replication by inhibiting viral mRNA transcription.[1][2] Its mechanism of targeting an essential host factor provides a basis for broad-spectrum activity against multiple DNA viruses and presents a high barrier to resistance.[1][5] Preclinical data indicate a favorable safety profile, with low cytotoxicity at concentrations effective for viral inhibition.[2][3][8] These characteristics establish this compound as a compelling candidate for further development as a novel antiviral therapeutic for HCMV and other viral infections.
References
- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Replication efficiencies of human cytomegalovirus-infected epithelial cells are dependent on source of virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of FIT-039 in Treating KSHV-Associated Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus-8 (HHV-8), is the etiological agent for several malignancies, including Kaposi's sarcoma, primary effusion lymphoma (PEL), and a plasmablastic form of multicentric Castleman disease.[1][2][3] These cancers are particularly prevalent in immunocompromised individuals.[1] Current treatment options are often limited, highlighting the urgent need for novel therapeutic strategies. This document explores the preclinical evidence for FIT-039, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), as a promising therapeutic agent for KSHV-associated malignancies. By targeting a host factor essential for viral gene transcription, this compound disrupts the viral lifecycle and inhibits the proliferation of cancer cells.
Introduction: Targeting the Host for KSHV Therapy
KSHV establishes a lifelong latent infection within the host, primarily in B cells.[2] The virus encodes a suite of oncoproteins that manipulate cellular signaling pathways to promote cell proliferation, evade apoptosis, and establish a persistent infection.[4][5] The expression of these viral genes is critically dependent on the host cell's transcriptional machinery. A key component of this machinery is the positive transcription elongation factor b (P-TEFb), a complex composed of CDK9 and cyclin T1.[6] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcript elongation. Given the reliance of KSHV on P-TEFb for the expression of its genes, targeting CDK9 presents a compelling therapeutic strategy.
This compound is a potent and selective inhibitor of CDK9.[7][8] It has demonstrated a broad spectrum of antiviral activity against various DNA viruses by suppressing their gene transcription.[8][9][10] This guide will delve into the mechanism of action of this compound in the context of KSHV, present the quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of the key pathways and workflows.
Mechanism of Action of this compound in KSHV-Infected Cells
This compound's primary mechanism of action against KSHV is the inhibition of CDK9-dependent transcription of viral genes. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to a halt in transcriptional elongation.[7] This has a profound impact on both the lytic and latent phases of the KSHV lifecycle.
In KSHV-positive PEL cells, treatment with this compound leads to a significant reduction in the transcription of major lytic genes, such as RTA/ORF50, ORF57, and K8/K-bZIP.[6] Furthermore, the expression of the major latent transcript, LANA, which is essential for the maintenance of the viral episome and cell proliferation, is also suppressed.[6] This dual action of inhibiting both lytic and latent gene expression underscores the potential of this compound to control KSHV-driven oncogenesis.
References
- 1. KSHV-associated Malignancies: Epidemiology, Pathogenesis, and Advances in Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaposi sarcoma–associated herpesvirus: immunobiology, oncogenesis, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSHV-induced oncogenesis - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways Associated with KSHV-Related Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KSHV requires vCyclin to overcome replicative senescence in primary human lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
FIT-039: A Potential Anti-HIV-1 Therapeutic Targeting Host-Cell Transcription
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach is the targeting of host-cell factors essential for viral replication, a strategy that can potentially circumvent the rapid emergence of drug-resistant viral strains. FIT-039, a novel small molecule, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical host-cell factor co-opted by HIV-1 for efficient transcription of its genome. This technical guide provides a comprehensive overview of this compound as a potential anti-HIV-1 therapeutic, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action: Inhibition of HIV-1 Tat-Mediated Transcription
This compound exerts its anti-HIV-1 effect by inhibiting the kinase activity of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which itself is a complex of CDK9 and a cyclin partner, predominantly Cyclin T1.[1] In the context of HIV-1 infection, the viral transactivator protein, Tat, is essential for robust viral gene expression. Tat orchestrates the recruitment of P-TEFb to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA.
Once recruited, the CDK9 component of P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event switches RNAPII from a paused state to a productive elongation state, enabling the full-length transcription of the HIV-1 genome. By competitively binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the RNAPII CTD, thereby halting transcriptional elongation and effectively suppressing the production of new viral particles.[2]
Below is a diagram illustrating the signaling pathway of HIV-1 Tat-mediated transcription and the inhibitory action of this compound.
Caption: HIV-1 Tat-mediated transcription and its inhibition by this compound.
Quantitative Data on Anti-HIV-1 Activity and Cytotoxicity
The efficacy and selectivity of an antiviral compound are critical parameters in its evaluation as a potential therapeutic. For this compound, these have been determined through in vitro assays, with the key findings summarized in the table below.
| Parameter | Description | Value | Reference |
| EC50 | 50% Effective Concentration | 1.4 - 2.1 µM | [3] |
| CC50 | 50% Cytotoxic Concentration | > 20 µM | [3] |
| SI | Selectivity Index (CC50 / EC50) | > 9.5 - 14.3 | Calculated |
| IC50 (CDK9/cyclin T1) | 50% Inhibitory Concentration against the purified enzyme | 5.8 µM | [4] |
The data indicates that this compound is a selective inhibitor of HIV-1 replication, with a significant window between its effective antiviral concentration and the concentration at which it induces cytotoxicity in host cells.[3] The selectivity index (SI), a crucial measure of a drug's therapeutic window, is greater than 9.5, suggesting a favorable in vitro safety profile. Notably, the concentration required to inhibit the purified CDK9/cyclin T1 enzyme is in a similar micromolar range to the concentration that inhibits viral replication in cell culture, supporting the proposed mechanism of action.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-HIV-1 activity and cytotoxicity of this compound. These protocols are based on standard virological and cell biology techniques and are consistent with the data presented in the primary literature.
Anti-HIV-1 Activity Assay
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against HIV-1 in a chronically infected T-cell line.
Objective: To quantify the dose-dependent inhibition of HIV-1 replication by this compound.
Materials:
-
Chronically HIV-1 infected T-cell line (e.g., ACH-2 or U1)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chronically infected T-cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay
This protocol details a method to determine the 50% cytotoxic concentration (CC50) of this compound in a human T-cell line.
Objective: To assess the effect of this compound on the viability of host cells.
Materials:
-
Human T-cell line (e.g., MT-4 or CEM)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescent ATP-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium, similar to the antiviral assay. Include a vehicle control (DMSO).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's protocol. Incubate for the recommended time to allow for color development or signal generation.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cytotoxicity for each this compound concentration relative to the vehicle control. Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Below is a diagram illustrating the general workflow for the in vitro evaluation of this compound.
Caption: In vitro evaluation workflow for this compound.
Pharmacokinetics and In Vivo Studies
While extensive in vivo data for this compound in the context of HIV-1 infection is not yet available in the public domain, studies on other viral models provide some insights into its pharmacokinetic properties. Preclinical studies in mice have shown that this compound has an agreeable pharmacokinetic profile and can be effective when administered orally or topically for other viral infections.[5][6] For instance, in a murine model of Herpes Simplex Virus type 1 (HSV-1) infection, topical application of a this compound ointment suppressed skin lesion formation.[6] Furthermore, a phase I/II clinical trial evaluating a this compound-releasing vaginal tablet for the treatment of cervical intraepithelial neoplasia (CIN) demonstrated the safety of the compound in humans, with measurable plasma concentrations after local administration.[7] These findings suggest that this compound can be delivered to target tissues and achieve systemic concentrations, which is a prerequisite for its potential use as an anti-HIV-1 therapeutic. However, specific pharmacokinetic and efficacy studies in relevant HIV-1 animal models are warranted to fully assess its clinical potential for this indication.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a novel class of anti-HIV-1 therapeutics that act by targeting a host-cell factor. Its selective inhibition of CDK9 effectively blocks HIV-1 Tat-mediated transcription, a critical step in the viral replication cycle. The favorable in vitro selectivity index further supports its potential as a therapeutic candidate.
Future research should focus on several key areas:
-
In Vivo Efficacy: Evaluation of this compound in established animal models of HIV-1 infection is crucial to determine its in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic relationships.
-
Resistance Profile: Although targeting a host factor is expected to present a higher barrier to the development of resistance, studies to assess the potential for HIV-1 to develop resistance to this compound are necessary.
-
Combination Therapy: Investigating the synergistic or additive effects of this compound in combination with existing antiretroviral drugs could reveal its potential role in future combination antiretroviral therapy (cART) regimens.
-
Latent Reservoir: Given its mechanism of action on transcription, exploring the potential of this compound to impact the latent HIV-1 reservoir, either alone or in combination with latency-reversing agents, would be a valuable area of investigation.
References
- 1. Safety and Efficacy of FIT039 for Verruca Vulgaris: A Placebo-Controlled, Phase I/II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Biochemicals - CAT N°: 36555 [bertin-bioreagent.com]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of the cyclin dependent kinase 9 (CDK9) inhibitor FIT039 for cervical intraepithelial neoplasia (CIN) 1 or 2 in a phase I/II trial. - ASCO [asco.org]
Unveiling FIT-039: A Potent and Selective CDK9 Inhibitor with Broad-Spectrum Antiviral Activity
A Technical Deep-Dive for Researchers and Drug Development Professionals
FIT-039 has emerged as a significant small molecule inhibitor, demonstrating high selectivity for Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its ability to competitively block the ATP-binding site of CDK9 has translated into potent antiviral activity against a wide array of DNA viruses, positioning it as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name N-[5-Fluoro-2-(1-piperidinyl)phenyl]-4-pyridinecarbothioamide, is a novel compound with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing essential information for its handling and application in research settings.
| Property | Value |
| IUPAC Name | N-[5-Fluoro-2-(1-piperidinyl)phenyl]-4-pyridinecarbothioamide |
| CAS Number | 1113044-49-7 |
| Molecular Formula | C₁₇H₁₈FN₃S |
| Molecular Weight | 315.41 g/mol |
| Canonical SMILES | FC1=CC(NC(C2=CC=NC=C2)=S)=C(N3CCCCC3)C=C1[1] |
| Solubility | Soluble in DMSO (10 mM[2], 100 mg/mL[1]) |
| Physical Appearance | Solid |
Biological Activity and Selectivity Profile
This compound is characterized as a selective, ATP-competitive, and orally active inhibitor of CDK9.[1][3] Its primary mechanism of action involves the inhibition of the CDK9/cyclin T1 complex. The inhibitory concentrations against its primary target and various viruses are detailed in the subsequent tables.
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (µM) |
| CDK9/cyclin T1 | 5.8[1][3] |
This compound's selectivity is a key attribute, as it does not significantly inhibit other Cyclin-Dependent Kinases (CDKs) or a broader panel of kinases at concentrations where it effectively inhibits CDK9.[3] However, at a concentration of 30 µM, it has been shown to potently suppress 8 other kinases: GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, and DYRK3.[3]
Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of DNA viruses. This is attributed to the reliance of these viruses on the host cell's transcriptional machinery, which is regulated by CDK9.
| Virus | IC₅₀ (µM) | EC₅₀ (µM) |
| Herpes Simplex Virus-1 (HSV-1) | 0.69[1][3] | 0.69[3] |
| Herpes Simplex Virus-2 (HSV-2) | - | - |
| Human Adenovirus | - | - |
| Human Cytomegalovirus (CMV) | - | - |
| Human Immunodeficiency Virus-1 (HIV-1) | - | 1.4-2.1[4] |
| Hepatitis B Virus (HBV) | 0.33[5] | - |
The 50% cytotoxic concentration (CC₅₀) for this compound has been reported to be greater than 20 µM[4] and greater than 50 µM[5], indicating a favorable selectivity index for its antiviral effects.
Mechanism of Action: The CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. This compound, by inhibiting CDK9, prevents this phosphorylation event, leading to a halt in transcription. Many DNA viruses co-opt the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound effectively blocks viral gene expression and subsequent replication.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Protocols
The following provides a generalized overview of the key experimental methodologies employed in the characterization of this compound. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.
Kinase Inhibition Assay
A common method to determine the IC₅₀ of this compound against CDK9/cyclin T1 is a radiometric filter plate assay.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039's selectivity for CDK9 over other CDKs
An In-depth Technical Guide to the Selectivity of FIT-039 for CDK9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its efficacy in suppressing the replication of a broad spectrum of DNA viruses has positioned it as a compound of significant interest for antiviral therapies.[4][5][6] A critical aspect of its therapeutic potential lies in its selectivity for CDK9 over other members of the CDK family, thereby minimizing off-target effects and potential cytotoxicity. This document provides a detailed examination of the kinase selectivity profile of this compound, the experimental methodologies used for its characterization, and the signaling pathway it modulates.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Potency against CDK9
This compound demonstrates specific inhibitory activity against the CDK9/cyclin T1 complex.
| Kinase Complex | IC50 (µM) |
| CDK9/cyclin T1 | 5.8[1][2][3][7][8] |
Selectivity against Other Cyclin-Dependent Kinases
This compound shows a marked selectivity for CDK9 when compared to other key CDKs involved in cell cycle regulation. It did not exhibit significant inhibition of other CDKs, such as CDK2, CDK4, CDK5, CDK6, and CDK7, at concentrations where CDK9 is effectively inhibited.[3][8]
| Kinase Complex | This compound Concentration | Result |
| CDK2/cyclin A2 | 10 µM | No significant inhibition[7] |
| CDK2/cyclin E1 | 10 µM | No significant inhibition[7] |
| CDK4/cyclin D3 | 30 µM | No significant inhibition[7] |
| CDK5/p25 | 10 µM | No significant inhibition[7] |
| CDK6/cyclin D3 | 10 µM | No significant inhibition[7] |
| CDK7/cyclin H/MAT1 | 10 µM | No significant inhibition[7] |
Off-Target Kinase Inhibition Profile
While highly selective among the CDK family, a broader screening against a panel of 332 kinases revealed that this compound can inhibit other kinases at a concentration of 10 µM.[4][7][9]
| Off-Target Kinase |
| GSK3α[1] |
| GSK3β[1][7] |
| PKN1[1][7] |
| Haspin[1][7] |
| p70S6K[1][7] |
| DYRK1B[1][7] |
| DYRK3[1][7] |
| IRR[1][7] |
Signaling Pathway and Mechanism of Action
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[5][8] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII).[8] This phosphorylation event is a key step that allows RNAPII to transition from promoter-proximal pausing to productive transcriptional elongation.
This compound acts by competitively binding to the ATP pocket of CDK9, preventing the phosphorylation of the RNAPII CTD.[1][2][3] This inhibition of transcriptional elongation is the primary mechanism for its potent antiviral activity, as many DNA viruses rely on the host cell's transcriptional machinery for their replication.[5][6]
Caption: Mechanism of this compound action on the CDK9/P-TEFb signaling pathway.
Experimental Protocols
The determination of this compound's selectivity involves standardized biochemical assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., CDK9/cyclin T1).
Materials:
-
Recombinant human kinase (e.g., CDK9/cyclin T1, CDK4/cyclin D3).
-
Specific peptide substrate for the kinase.
-
ATP, with a radiolabeled gamma phosphate (γ-³²P-ATP).
-
This compound at various concentrations.
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
Phosphocellulose filter paper.
-
Scintillation counter.
Methodology:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
This compound, diluted to a range of concentrations, is added to the reaction mixture. A control reaction with no inhibitor (DMSO vehicle) is also prepared.
-
The kinase reaction is initiated by the addition of γ-³²P-ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by spotting the mixture onto phosphocellulose filter paper. The paper binds the phosphorylated peptide substrate while unbound γ-³²P-ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Biochemicals - CAT N°: 36555 [bertin-bioreagent.com]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
FIT-039: A Technical Overview of Early-Stage Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a novel small molecule that has demonstrated significant potential in early-stage research as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical biological activity of this compound, focusing on its mechanism of action, antiviral, and anticancer properties. The information presented herein is a synthesis of data from foundational in vitro and in vivo studies.
Core Mechanism of Action: Selective CDK9 Inhibition
This compound selectively binds to the catalytic subunit of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] The P-TEFb complex, which also contains a cyclin T partner, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation.[1][2] By inhibiting CDK9, this compound effectively suppresses gene transcription, a mechanism that has been shown to be particularly effective against viral replication and the proliferation of certain cancer cells that are highly dependent on transcriptional processes.[1][2][5] Transcriptome analyses have confirmed that this compound specifically inhibits CDK9 when compared to broader CDK inhibitors like flavopiridol.[4][6]
A key advantage of this compound's selectivity is its favorable safety profile observed in preclinical studies. Unlike pan-CDK inhibitors that can cause significant toxicity by affecting cell cycle progression, this compound does not significantly impact host cell cycle progression or proliferation at effective concentrations.[2][4] This is likely because other CDKs can compensate for CDK9's function in normal cellular processes.[2]
References
- 1. ovid.com [ovid.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of FIT-039 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of the selective CDK9 inhibitor, FIT-039, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results.
Overview of this compound
This compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of 5.8 μM for the CDK9/cyclin T1 complex.[1][2][3] It has demonstrated efficacy in inhibiting the replication of various DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), human adenovirus, and human cytomegalovirus (CMV).[1][2] Given its mechanism of action, which involves the suppression of viral gene transcription, this compound is a valuable tool in virology and cancer research. Proper preparation of stock solutions is the first critical step in any in vitro or in vivo study.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its preparation are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 315.41 g/mol | [1][4][5] |
| Solubility in DMSO | 100 mg/mL (equivalent to 317.05 mM) | [1][4] |
| Appearance | Crystalline solid/Powder | [4][6] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials and Equipment
-
This compound powder (ensure to note the batch-specific molecular weight if provided on the vial)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Ultrasonic water bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.154 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: Mass = 0.001 L x 0.010 mol/L x 315.41 g/mol x 1000 mg/g = 3.154 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming to 37°C can also aid in solubilization.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1] The volume of the aliquots should be based on the typical requirements of your experiments.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Visualization of Protocols and Pathways
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: Inhibition of CDK9-Mediated Transcription
This compound inhibits CDK9, which is a key component of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, an essential step for transcriptional elongation. The diagram below shows this signaling pathway.
Caption: this compound inhibits CDK9, blocking transcriptional elongation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound CAS: 1113044-49-7 [aobious.com]
- 6. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
FIT-039 Administration for In Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By targeting CDK9, this compound effectively suppresses the transcription of viral oncogenes, presenting a promising therapeutic strategy for virus-associated cancers. These application notes provide detailed protocols for the in vivo administration of this compound in two distinct cancer models: Human Papillomavirus (HPV)-positive cervical cancer and Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-positive primary effusion lymphoma (PEL).
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. In virus-associated cancers, viral oncoproteins are critical for tumor cell proliferation and survival. The transcription of these viral oncogenes is highly dependent on the host cell's transcriptional machinery, including the P-TEFb complex. This compound's inhibition of CDK9 leads to a downstream cascade that disrupts this process.
In HPV-positive cervical cancer, this compound suppresses the transcription of the viral oncogenes E6 and E7.[1][2] This leads to the restoration of the tumor suppressor proteins p53 and pRb, ultimately inhibiting cancer cell growth.[1][2] In KSHV-associated PEL, this compound has been shown to suppress the transcription of KSHV lytic and latent viral genes, which is crucial for PEL proliferation.[1]
Caption: Mechanism of action of this compound in virus-associated cancers.
Data Presentation
In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Animal Model | Administration Route | Dosage | Frequency | Observed Effects |
| HPV+ Cervical Cancer | CaSki (HPV16+) | Nude Mice (Subcutaneous Xenograft) | Oral | 150 mg/kg BW | Daily | Significant retardation of tumor growth at 300 mg/kg.[2] |
| 300 mg/kg BW | ||||||
| KSHV+ Primary Effusion Lymphoma | BCBL-1 (KSHV+) | NOD/SCID Mice (Intraperitoneal Xenograft) | Intraperitoneal | 75 mg/kg BW | Thrice a week | Suppression of chylous ascites volume by 71.7% and cell number by 74.0%. Suppression of KSHV viral load in ascites by >99%. |
| 150 mg/kg BW | Suppression of chylous ascites volume by 100% and cell number by 96.2%. | |||||
| 300 mg/kg BW | Suppression of chylous ascites volume by 99.4% and cell number by 91.5%. Suppression of KSHV viral load in plasma by 79%. |
Experimental Protocols
Protocol 1: HPV-Positive Cervical Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using CaSki cells and subsequent treatment with this compound.
Caption: Experimental workflow for the HPV-positive cervical cancer xenograft model.
Materials:
-
CaSki (HPV16-positive) cervical cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, for improved tumor take)
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Cell Culture: Culture CaSki cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, harvest them using trypsin.
-
Wash the cells with PBS and resuspend in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
This compound Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 150 mg/kg and 300 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
-
Protocol 2: KSHV-Positive Primary Effusion Lymphoma (PEL) Xenograft Model
This protocol details the establishment of an intraperitoneal xenograft model using BCBL-1 cells and subsequent treatment with this compound.
Caption: Experimental workflow for the KSHV-positive PEL xenograft model.
Materials:
-
BCBL-1 (KSHV-positive) PEL cells
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Male NOD/SCID mice (6 weeks old)
-
This compound
-
Vehicle for intraperitoneal administration (0.005% methyl cellulose in PBS)
Procedure:
-
Cell Culture: Culture BCBL-1 cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 200 µL of the cell suspension (1 x 10^7 cells) intraperitoneally into each mouse.
-
-
This compound Administration:
-
On the same day as cell inoculation, begin the administration of this compound.
-
Prepare this compound in the vehicle at the desired concentrations (75, 150, and 300 mg/kg).
-
Administer this compound or vehicle three times a week via intraperitoneal injection.
-
-
Monitoring:
-
Monitor the mice for signs of ascites development (e.g., abdominal distension) and overall health.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 43 days), euthanize the mice.
-
Collect and measure the volume of chylous ascites.
-
Determine the cell number in the ascites.
-
Collect peripheral blood for plasma analysis (e.g., KSHV viral load).
-
Excise organs such as the spleen for further analysis (e.g., splenomegaly).
-
Safety and Toxicology
In preclinical studies, this compound has been shown to be well-tolerated with no significant adverse effects observed at therapeutic doses in xenograft models.[1] Further safety and pharmacokinetic data have been gathered from clinical trials of topical and vaginal formulations of this compound.
Conclusion
This compound demonstrates significant in vivo efficacy in preclinical models of HPV-positive cervical cancer and KSHV-positive primary effusion lymphoma. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this novel CDK9 inhibitor in various cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Note: Protocol for Determining the Efficacy of FIT-039 Against Herpes Simplex Virus-1 (HSV-1)
An application note and protocol for researchers, scientists, and drug development professionals on testing the efficacy of FIT-039 against Herpes Simplex Virus-1 (HSV-1).
Introduction
Herpes Simplex Virus-1 (HSV-1) is a prevalent human pathogen, causing a range of diseases from orofacial lesions to more severe conditions like keratitis and encephalitis.[1] The emergence of strains resistant to standard therapies like acyclovir necessitates the development of novel antiviral agents with different mechanisms of action.[2][3] this compound is a novel small molecule inhibitor that targets a host cell factor, Cyclin-Dependent Kinase 9 (CDK9).[2][4] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including HSV-1, by blocking viral mRNA transcription.[2][5][6] This document provides detailed protocols for evaluating the in vitro and in vivo efficacy of this compound against HSV-1.
Mechanism of Action of this compound
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many viral and cellular genes.[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for efficient transcriptional elongation.[4] HSV-1 relies on the host cell's transcriptional machinery to express its genes in a tightly regulated cascade (Immediate-Early, Early, and Late). By selectively inhibiting CDK9, this compound prevents the transcription of viral genes, thereby halting the viral replication cycle.[2][7] This host-targeted mechanism makes it a promising candidate for overcoming resistance developed against virus-targeted drugs like acyclovir.[2][8]
Caption: Mechanism of this compound action against HSV-1.
Experimental Workflow
A systematic approach is required to validate the antiviral efficacy of this compound. The workflow begins with in vitro assays to determine cytotoxicity and antiviral activity, followed by mechanistic studies to confirm the mode of action, and concludes with in vivo studies to assess therapeutic potential in a relevant animal model.
Caption: Overall experimental workflow for testing this compound.
Part 1: In Vitro Efficacy and Cytotoxicity Protocols
Protocol 1.1: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound on a suitable host cell line (e.g., Vero cells). This ensures that observed antiviral effects are not due to cell death.
Materials:
-
Vero (African green monkey kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent[9]
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[9]
-
Prepare serial dilutions of this compound in DMEM (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control corresponding to the highest concentration of DMSO used.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to each well.
-
Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assays.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| This compound | Various | >20 - >50 | [10][11] |
| Acyclovir | HFF | >1000 | [12] |
Table 1: Example Cytotoxicity Data for Antiviral Compounds.
Protocol 1.2: Plaque Reduction Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound, which is the concentration required to reduce the number of viral plaques by 50%.[13]
Materials:
-
Confluent Vero cells in 12-well or 24-well plates
-
HSV-1 stock of known titer (e.g., strain KOS or 17+)
-
This compound dilutions (below the CC₅₀)
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose or carboxymethyl-cellulose)[13][14]
-
Crystal Violet staining solution (0.5% crystal violet in 10% ethanol)[13][14]
Procedure:
-
Grow Vero cells in 12-well plates until they form a confluent monolayer.[1][15]
-
Pre-treat the cell monolayers with various non-toxic concentrations of this compound (and controls like Acyclovir and DMSO) for 1-2 hours.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow viral adsorption.[14][15]
-
Aspirate the virus inoculum and wash the cells gently with PBS.
-
Add 1 mL of overlay medium containing the same concentrations of this compound or controls as used in the pre-treatment step.
-
Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.
-
Fix the cells with methanol and stain with Crystal Violet solution for 10-20 minutes.[13]
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the DMSO control. The IC₅₀ is determined using dose-response curve analysis.
| Compound | Virus Strain | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| This compound | HSV-1 | 0.69 | >29 | [16] |
| Acyclovir | HSV-1 (ACV-sensitive) | 0.02 - 0.07 | >14,000 | [13] |
| Ginsenoside Rd | HSV-1 | 3.0 | >66 | [17] |
Table 2: Example Antiviral Activity Data against HSV-1.
Part 2: Mechanism of Action Protocols
Protocol 2.1: Analysis of Viral Gene Expression by qRT-PCR
Objective: To quantify the effect of this compound on the transcription of HSV-1 immediate-early (IE), early (E), and late (L) genes.
Materials:
-
Vero cells in 6-well plates
-
HSV-1
-
This compound
-
Total RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix[18]
-
Primers for viral genes (e.g., ICP0 [IE], UL30 [E], gC [L]) and a stable host reference gene (e.g., 18S rRNA)[19]
Procedure:
-
Seed Vero cells in 6-well plates.
-
Infect cells with HSV-1 (MOI of 1-5) in the presence of this compound (at IC₅₀ and 5x IC₅₀) or DMSO control.
-
Harvest cells at different time points post-infection (e.g., 2, 6, 12 hours) to capture the expression of different gene classes.
-
Isolate total RNA using a commercial kit, including an on-column or in-solution DNase treatment step to remove contaminating viral DNA.[20]
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for target viral genes and the host reference gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in viral gene expression in this compound-treated samples relative to the DMSO control.[21]
| Treatment | Gene Target | Time (hpi) | Fold Change vs. DMSO Control |
| This compound (IC₅₀) | ICP0 (IE) | 2 | ~0.1 |
| This compound (IC₅₀) | UL30 (E) | 6 | ~0.2 |
| This compound (IC₅₀) | gC (L) | 12 | ~0.15 |
Table 3: Expected qRT-PCR Results for Viral Gene Expression.
Protocol 2.2: Analysis of Viral Protein Synthesis by Western Blot
Objective: To determine if the inhibition of viral gene transcription by this compound leads to a corresponding decrease in viral protein levels.
Materials:
-
Cell lysates from Protocol 2.1
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes[22]
-
Primary antibodies against HSV-1 proteins (e.g., ICP4, ICP27, VP5, gB) and a loading control (e.g., GAPDH, β-actin)[23][24]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated as described in Protocol 2.1 at appropriate time points (e.g., 8 and 16 hours post-infection).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[25]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
The expected result is a dose-dependent reduction in the levels of all classes of viral proteins in this compound-treated samples compared to the control.[20]
Part 3: In Vivo Efficacy Protocol
Protocol 3.1: Murine Model of HSV-1 Cutaneous Infection
Objective: To evaluate the therapeutic efficacy of topically applied this compound in a mouse model of HSV-1 skin infection.[2]
Materials:
-
6- to 8-week-old BALB/c or SKH-1 hairless mice[26]
-
HSV-1 stock
-
This compound formulated as a topical ointment (e.g., 1%, 5%, 10%)[2][16]
-
Placebo ointment (vehicle control)
-
Positive control ointment (e.g., 5% Acyclovir)
-
Anesthetic
Procedure:
-
Anesthetize the mice and scarify a small area on the flank or ear pinna.
-
Inoculate the scarified area with a dose of HSV-1 sufficient to cause consistent skin lesions.
-
Randomize mice into treatment groups (Placebo, this compound, Acyclovir).
-
Begin topical treatment approximately 3-6 hours post-infection and continue twice daily for 5-7 days.[16]
-
Monitor the mice daily for up to 14 days for the development of skin lesions and signs of illness.
-
Score the severity of skin lesions daily using a standardized scale (e.g., 0 = no lesion, 1 = vesicles, 2 = ulceration, 3 = zosteriform spread, 4 = mortality).
-
Record survival rates for each group.
-
The efficacy of this compound is determined by a significant reduction in lesion scores and/or an increase in survival compared to the placebo group.[2]
| Treatment Group | Mean Peak Lesion Score (± SD) | Survival Rate (%) |
| Placebo Ointment | 3.5 ± 0.5 | 20 |
| 5% this compound Ointment | 1.2 ± 0.4 | 90 |
| 5% Acyclovir Ointment | 1.0 ± 0.3 | 100 |
Table 4: Representative In Vivo Efficacy Data. (p < 0.05 compared to placebo).
References
- 1. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 8. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CMX001 Potentiates the Efficacy of Acyclovir in Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 14. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real time PCR for monitoring regulation of host gene expression in herpes simplex virus type 1-infected human diploid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. qPCR for HSV-1 DNA [bio-protocol.org]
- 22. Diagnosis of Herpes Simplex Virus: Laboratory and Point-of-Care Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of the Early Steps of Herpes Simplex Virus 1 Capsid Tegumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sid.ir [sid.ir]
- 26. globe-network.org [globe-network.org]
FIT-039: Application Notes and Protocols for the Treatment of Virally Infected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, a step essential for productive gene transcription.[2] Many DNA and some RNA viruses hijack the host cell's transcriptional machinery for their own replication, making CDK9 a compelling target for broad-spectrum antiviral therapy.[1][2] this compound has demonstrated significant antiviral activity against a range of DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Human Cytomegalovirus (HCMV), Human Adenovirus (HAdV), Human Papillomavirus (HPV), and Hepatitis B Virus (HBV), as well as the retrovirus HIV-1.[1][2][3][4] These notes provide detailed protocols for evaluating the antiviral efficacy of this compound in various virally infected cell lines.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[1] This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and other transcription elongation factors. The hypo-phosphorylated Pol II stalls at promoter-proximal regions, leading to a premature termination of transcription.[5][6] Consequently, the transcription of viral genes, particularly immediate-early genes which are critical for initiating the viral replication cascade, is suppressed.[1] This targeted inhibition of a host factor essential for viral replication provides a high barrier to the development of viral resistance.
Data Presentation
In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| DNA Viruses | ||||||
| HSV-1 | HeLa | Real-time PCR | 0.69 | >Solubility Limit | >145 | [1] |
| HSV-1 (Acyclovir-Resistant) | HeLa | Real-time PCR | ~1.0 | >Solubility Limit | >100 | [1] |
| HSV-2 | Vero | Plaque Reduction | ~1.0 | >100 | >100 | [2] |
| Human Adenovirus (HAdV) | A549 | Real-time PCR | ~2.0 | >100 | >50 | [1] |
| Human Cytomegalovirus (HCMV) | HFL-1 | Real-time PCR | ~1.5 | >100 | >67 | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | qPCR & Antigen Assay | 0.33 | >50 | >151 | [4] |
| Human Papillomavirus (HPV) | Organotypic Raft Culture | Southern Blot/qPCR | Not specified | Not specified | Not specified | [2] |
| RNA Viruses | ||||||
| HIV-1 | Chronically Infected T-Cells | p24 Antigen Assay | 1.4 - 2.1 | >20 | >9.5 - 14.3 | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
In Vivo Efficacy of this compound
| Virus Model | Animal Model | Treatment | Outcome | Reference |
| HSV-1 (Acyclovir-Resistant) | Murine Skin Infection | Topical 5-10% this compound ointment | Suppressed skin lesion formation and mortality. | [1] |
| Hepatitis B Virus (HBV) | Chimeric Mice with Human Hepatocytes | Intravenous this compound with Entecavir | Significantly enhanced the antiviral effect of Entecavir. | [4] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for HSV-1
This protocol determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Vero cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HSV-1 stock
-
This compound
-
Methylcellulose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Virus Infection: The next day, aspirate the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM containing 2% FBS and 1.2% methylcellulose.
-
Overlay: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the this compound-containing methylcellulose medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay, fix the cells with 10% formalin, and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: Quantitative PCR (qPCR) for Viral DNA Replication
This protocol quantifies the effect of this compound on the replication of viral genomic DNA.
Materials:
-
Appropriate host cells for the virus of interest (e.g., HeLa cells for HSV-1)
-
Virus stock
-
This compound
-
DNA extraction kit
-
Primers and probe for a specific viral gene
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in a 24-well plate and infect with the virus at a defined MOI.
-
This compound Treatment: Immediately after infection, add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
DNA Extraction: Harvest the cells and extract total DNA using a commercial kit.
-
qPCR: Perform qPCR using primers and a probe specific for a viral gene to quantify the number of viral genomes.
-
Data Analysis: Normalize the viral DNA copy number to a host housekeeping gene. Calculate the percentage of inhibition of viral DNA replication for each this compound concentration and determine the EC50.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of this compound on the host cells.
Materials:
-
Host cell line
-
This compound
-
Cell viability reagent (e.g., WST-8, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
This compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value.
Protocol 4: Organotypic Raft Culture for HPV
This specialized 3D culture system recapitulates the differentiation of epithelial tissue, which is necessary for the productive life cycle of HPV.
Materials:
-
Primary human keratinocytes immortalized with HPV genomes
-
J2-3T3 fibroblasts
-
Collagen I
-
Transwell inserts
-
Specific culture media for raft cultures
Procedure:
-
Fibroblast-Collagen Raft Preparation: Prepare a dermal equivalent by embedding J2-3T3 fibroblasts in a collagen I matrix in a Transwell insert.[7][8][9][10]
-
Keratinocyte Seeding: Seed HPV-positive keratinocytes onto the surface of the collagen raft.
-
Lifting to Air-Liquid Interface: After the keratinocytes reach confluence, lift the raft to the air-liquid interface to induce differentiation.
-
This compound Treatment: Add this compound to the culture medium at various concentrations throughout the differentiation period (typically 12-14 days).
-
Harvesting and Analysis: Harvest the rafts, fix in formalin, and embed in paraffin. Analyze viral replication and pathogenesis via:
-
Histology (H&E staining): To observe tissue morphology and signs of dysplasia.
-
Immunohistochemistry (IHC): To detect viral proteins.
-
Southern Blot or qPCR: To quantify viral genome amplification in the differentiated layers of the epithelium.
-
Conclusion
This compound is a promising antiviral candidate that targets a host-cell factor, CDK9, to inhibit the replication of a broad spectrum of DNA viruses and HIV-1. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and cytotoxicity of this compound in various virally infected cell line models. The provided data and methodologies can aid in the further preclinical and clinical development of this compound as a novel antiviral therapeutic.
References
- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. Propagation of Infectious, High-Risk HPV in Organotypic “Raft” Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. Using organotypic (raft) epithelial tissue cultures for the biosynthesis and isolation of infectious human papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Organotypic Epithelial Tissue Culture to Study the Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vitro IC50 of FIT-039: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of FIT-039 in vitro. This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a crucial host factor for the transcription of many DNA viruses.[1][2][3][4] By targeting a host protein, this compound presents a promising broad-spectrum antiviral strategy with a potential for a high barrier to resistance.[5][6] These protocols are designed to be adaptable for various DNA viruses and cell culture systems, enabling researchers to accurately assess the antiviral potency of this compound.
Introduction
This compound exerts its antiviral effect by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for efficient transcriptional elongation. Many DNA viruses, including Herpes Simplex Virus (HSV), Human Adenovirus, Human Cytomegalovirus (CMV), and Human Immunodeficiency Virus (HIV), rely on the host cell's transcriptional machinery for their replication.[1][3][7] By inhibiting CDK9, this compound effectively suppresses viral mRNA transcription and, consequently, viral replication.[3]
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. In the context of virology, it is a critical parameter for quantifying the potency of an antiviral compound. This document outlines two primary methodologies for determining the IC50 of this compound: a plaque reduction assay for lytic viruses and a quantitative PCR-based assay for measuring viral genome replication. Additionally, a cytotoxicity assay is described to determine the 50% cytotoxic concentration (CC50), which is essential for calculating the selectivity index (SI), a measure of the compound's therapeutic window.[8]
Data Presentation
Table 1: Reported In Vitro IC50 and EC50 Values for this compound
| Target | Assay System | IC50 / EC50 (µM) | Reference |
| CDK9/cyclin T1 | Kinase Assay | 5.8 | [1][2] |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay (HeLa cells) | 0.69 | [1][2] |
| Herpes Simplex Virus 1 (HSV-1) | Genome Replication (EC50) | 0.69 | [1] |
| Human Immunodeficiency Virus 1 (HIV-1) | Chronically infected cells | 1.4 - 2.1 (EC50) | [7] |
| Hepatitis B Virus (HBV) | Infected HepG2/NTCP cells | 0.33 (IC50) | [9] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Various | Not specified | >20 | [7] |
| HepG2/NTCP | Not specified | >50 | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its IC50 value.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Lytic Viruses (e.g., HSV-1)
This protocol is suitable for viruses that cause visible cytopathic effects (CPE), such as plaques, in a cell monolayer.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa or Vero cells for HSV-1)
-
Complete cell culture medium
-
This compound
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Staining solution (e.g., Crystal Violet)
-
Fixing solution (e.g., 10% formalin)
-
96-well or 24-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed host cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a complete culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Adsorb the virus for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with sterile PBS. Add the prepared this compound dilutions to the respective wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: qPCR-Based Assay for Viral Genome Replication
This method is applicable to a broader range of viruses and quantifies the effect of the compound on viral DNA replication.
Materials:
-
Host cells and culture reagents
-
This compound
-
Virus stock
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific to a viral gene
-
96-well cell culture plates
-
qPCR instrument
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Infection and Treatment: Infect the cells with the virus at a defined MOI (e.g., 0.1-1). After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the this compound dilutions.
-
Incubation: Incubate the plates for a period that allows for significant viral genome replication (e.g., 24-48 hours).
-
DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit.
-
qPCR:
-
Set up a qPCR reaction for each sample using primers and a probe specific to a viral gene. Also, include primers and a probe for a host housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the qPCR according to the instrument's protocol.
-
-
Data Analysis:
-
Determine the Ct values for both the viral and host genes for each sample.
-
Normalize the viral gene Ct values to the host gene Ct values (ΔCt).
-
Calculate the relative viral DNA levels for each this compound concentration compared to the vehicle control (using the ΔΔCt method).
-
-
IC50 Calculation: Calculate the percentage of inhibition of viral genome replication for each concentration. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 using non-linear regression.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells and culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Allow the cells to adhere overnight, then add the same serial dilutions of this compound as used in the antiviral assays. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a plate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Selectivity Index Calculation
The Selectivity Index (SI) is a crucial parameter to evaluate the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50.
SI = CC50 / IC50
A higher SI value (generally ≥10) indicates a more promising compound, as it suggests that the antiviral activity occurs at concentrations well below those that cause host cell toxicity.[8]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's antiviral activity. By consistently applying these methodologies, researchers can obtain reliable and reproducible IC50 values, which are essential for the preclinical development of this promising CDK9 inhibitor. The inclusion of cytotoxicity and selectivity index calculations ensures a thorough assessment of this compound's potential as a safe and effective antiviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ovid.com [ovid.com]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9阻害剤「this compound」はさまざまなDNAウイルスの複製を阻害する | 京都大学 [kyoto-u.ac.jp]
- 7. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of FIT-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound effectively suppresses the transcription of various viral and cellular genes, making it a compound of interest for antiviral and cancer therapeutics. These application notes provide detailed protocols for assessing cell viability in the presence of this compound, along with relevant data and pathway information to guide experimental design and data interpretation.
Mechanism of Action
This compound selectively binds to the catalytic subunit of CDK9, preventing the phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition of transcriptional elongation leads to a reduction in the expression of short-lived mRNA transcripts, including those of viral oncogenes such as Human Papillomavirus (HPV) E6 and E7. The suppression of these oncoproteins can lead to the restoration of tumor suppressor proteins p53 and pRb, ultimately affecting cell proliferation and viability in virus-associated cancers.[1][2]
Data Presentation
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| CDK9/cyclin T1 | Kinase Assay | 5.8 µM | MedChemExpress |
| Herpes Simplex Virus 1 (HSV-1) | Viral Replication Assay | 0.69 µM | MedChemExpress |
| Human Immunodeficiency Virus 1 (HIV-1) | Viral Replication Assay | 1.4-2.1 µM | [3] |
Table 2: Effect of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |
| CaSki | HPV16+ Cervical Cancer | WST-8 Proliferation Assay | Significant repression of cell proliferation | 10 µM | [1] |
| KSHV+ Primary Effusion Lymphoma (PEL) cells | B-cell lymphoma | In vitro proliferation & in vivo xenograft | Impaired proliferation, dose-dependent reduction of lymphoma cells | Not specified (in vitro), 75-150 mg/kg (in vivo) | [4][5] |
| Various Mammalian Cell Lines | Not applicable | Cytotoxicity Assay | No cytotoxic effect observed above the inhibitory concentration for viral replication | > Inhibitory Concentration | [6] |
| Various cell lines for antiviral assays | Not applicable | Cytotoxicity Assay | 50% Cytotoxic Concentration (CC50) > 20 µM | > 20 µM | [3] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in HPV-positive cancer cells.
Caption: Mechanism of this compound in HPV-positive cells.
Experimental Workflow
The following diagram outlines a general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for cell viability assays.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle according to the manufacturer's instructions. Mix gently by inverting.
-
-
Cell Seeding:
-
Seed cells in an opaque-walled multi-well plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include vehicle and no-cell controls.
-
Add the desired volume of this compound dilutions or controls to the wells.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. advetresearch.com [advetresearch.com]
Application Notes: Western Blot Analysis of CDK9 Inhibition by FIT-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) is a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound effectively reduces the phosphorylation of RNAPII, leading to a suppression of mRNA transcription. This mechanism underlies its potent antiviral activity against a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV), Human Adenovirus, and Human Cytomegalovirus (CMV), as well as its potential as an anti-cancer agent.[1][2][4][5][6] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by directly assessing the phosphorylation status of RNAPII and the expression levels of downstream target proteins.
Mechanism of Action of this compound
CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the serine residues within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD, with a preference for Serine 2 (Ser2). This phosphorylation event is crucial for the release of paused RNAPII from promoter-proximal regions, allowing for productive elongation of the transcript. This compound binds to the ATP-binding pocket of CDK9, preventing the transfer of phosphate to its substrates.[7] This leads to a decrease in Ser2 phosphorylation on the RNAPII CTD, causing transcriptional arrest. Consequently, the expression of short-lived mRNA transcripts, which are characteristic of many viral and oncogenic genes such as c-Myc and Mcl-1, is downregulated.
Signaling Pathway of CDK9 Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
Application Notes and Protocols for Gene Expression Analysis Following FIT-039 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] By inhibiting CDK9, this compound effectively suppresses the transcription of various DNA viruses, making it a promising therapeutic agent for viral infections and associated malignancies.[2][3] These application notes provide a comprehensive guide to analyzing gene expression changes in response to this compound treatment, with a focus on viral gene expression in Kaposi's sarcoma-associated herpesvirus (KSHV) and Human Papillomavirus (HPV) positive cancer cell lines. The provided protocols offer detailed methodologies for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis by quantitative real-time PCR (qRT-PCR).
Mechanism of Action of this compound
This compound selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[1] CDK9 is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II, a process essential for productive transcription elongation.[2] Many DNA viruses, including KSHV and HPV, rely on the host cell's transcriptional machinery for the expression of their own genes, including viral oncogenes that drive cellular proliferation and survival.[4][5] By inhibiting CDK9, this compound effectively halts the transcription of these viral genes, leading to a reduction in viral replication and the suppression of cancer cell growth.[4][5]
Data Presentation: Gene Expression Analysis
The following tables summarize the quantitative analysis of viral gene expression in KSHV-positive primary effusion lymphoma (PEL) cell lines and HPV-positive cervical cancer cell lines following treatment with this compound.
Table 1: Relative Expression of KSHV Lytic Genes After this compound Treatment
Cell Lines: BCBL-1 and BC-3 | Treatment: 10 µM this compound for 48 hours
| Gene | Function | BCBL-1 Relative Expression (Fold Change) | BC-3 Relative Expression (Fold Change) |
| RTA (ORF50) | Lytic Cycle Transactivator | ~0.25 | ~0.30 |
| ORF57 | Post-transcriptional Regulator | ~0.40 | ~0.50 |
| K8 (K-bZIP) | Lytic Replication and Transcription | ~0.35 | ~0.45 |
Data is estimated from graphical representations in the cited literature and represents the approximate fold change in gene expression in this compound treated cells compared to untreated controls.
Table 2: Relative Expression of KSHV Latent Gene After this compound Treatment
Cell Lines: BCBL-1 and BC-3 | Treatment: 10 µM this compound for 48 hours
| Gene | Function | BCBL-1 Relative Expression (Fold Change) | BC-3 Relative Expression (Fold Change) |
| LANA (ORF73) | Latency Maintenance, Anti-apoptosis | ~0.50 | ~0.60 |
Data is estimated from graphical representations in the cited literature and represents the approximate fold change in gene expression in this compound treated cells compared to untreated controls.
Table 3: Relative Expression of HPV Oncogenes After this compound Treatment
Cell Lines: CaSki (HPV16+) and HeLa (HPV18+) | Treatment: 10 µM this compound for 48 hours
| Gene | Function | CaSki Relative Expression (Fold Change) | HeLa Relative Expression (Fold Change) |
| E6 | p53 Degradation | ~0.40 | ~0.35 |
| E7 | pRb Inactivation | ~0.40 | ~0.35 |
Data is estimated from graphical representations in the cited literature and represents the approximate fold change in gene expression in this compound treated cells compared to untreated controls.
Note on Host Gene Expression: While studies have performed transcriptome analyses (e.g., microarrays) to assess the global impact of this compound on host cell gene expression, the specific data detailing differentially expressed host genes were not made publicly available in the reviewed literature.[6] The available information suggests that this compound has a more specific and less profound impact on the host cell transcriptome compared to pan-CDK inhibitors.[6]
Experimental Protocols
Protocol 1: Treatment of Cell Lines with this compound for Gene Expression Analysis
1.1. Cell Culture:
-
KSHV-positive PEL cell lines (BCBL-1, BC-3): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
HPV-positive cervical cancer cell lines (CaSki, HeLa): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
1.2. This compound Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
Protocol 2: RNA Extraction
2.1. Materials:
-
TRIzol® reagent or a similar RNA extraction reagent.
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microtubes
2.2. Procedure:
-
After this compound treatment, aspirate the culture medium.
-
Lyse the cells directly in the culture vessel by adding 1 ml of TRIzol® reagent per well of a 6-well plate. Pipette the lysate up and down several times to homogenize.
-
Transfer the lysate to an RNase-free microtube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 ml of isopropanol.
-
Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
3.1. cDNA Synthesis (Reverse Transcription):
-
Use a commercial cDNA synthesis kit according to the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used as a template for each reaction.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
3.2. qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix using a commercial SYBR Green or TaqMan-based master mix.
-
A typical reaction includes:
-
cDNA template
-
Forward and reverse primers for the gene of interest
-
qRT-PCR master mix
-
Nuclease-free water
-
-
Run the reactions in a real-time PCR thermal cycler. A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral gene expression.
Caption: Experimental workflow for analyzing gene expression changes after this compound treatment.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsupervised Machine Learning Reveals Temporal Components of Gene Expression in HeLa Cells Following Release from Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
FIT-039: A Potent Inhibitor of Viral Transcription for Research and Drug Development
Application Notes and Protocols for the Study of Viral Transcription Mechanisms
For Researchers, Scientists, and Drug Development Professionals
FIT-039 is a selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a pivotal step in the transition from abortive to productive transcriptional elongation. By targeting this essential host cell factor, this compound effectively suppresses the transcription of a broad spectrum of DNA viruses that rely on the host's transcriptional machinery for their replication.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate viral transcription mechanisms and as a potential therapeutic agent.
Mechanism of Action
Viral replication is a multifaceted process that often co-opts host cellular machinery. Many DNA viruses, upon entering the host cell, utilize the host's RNA Polymerase II to transcribe their genetic material into messenger RNA (mRNA), which is then translated into viral proteins. The activity of RNA Polymerase II is tightly regulated, and a critical control point is the phosphorylation of its C-terminal domain (CTD).
The P-TEFb complex, composed of CDK9 and its regulatory partner Cyclin T1, is a master regulator of transcriptional elongation. P-TEFb phosphorylates the serine residues at position 2 (Ser2) of the CTD repeats, a modification that is essential for the polymerase to escape from promoter-proximal pausing and transition into a productive elongation phase.
This compound exerts its antiviral effect by directly inhibiting the kinase activity of CDK9.[1][2] This inhibition prevents the phosphorylation of the RNA Polymerase II CTD, leading to a premature termination of viral gene transcription.[3] Consequently, the production of viral proteins is halted, and the viral replication cycle is disrupted. Studies have shown that this compound can reduce the expression of immediate-early, early, and late viral genes.[1]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against various DNA viruses and its selectivity for the target kinase, CDK9.
| Target | Assay | Value | Cell Line | Reference |
| CDK9/cyclin T1 | In vitro kinase assay (IC50) | 5.8 µM | N/A | [1][2] |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay (EC50) | 0.69 µM | Vero | [1][3] |
| Viral Genome Replication (EC80) | 4.0 µM | Not Specified | [1] | |
| Herpes Simplex Virus 2 (HSV-2) | Antiviral Assay (IC50) | Not specified, but effective | Not Specified | [1][4] |
| Human Adenovirus (HAdV) | Antiviral Assay (IC50) | Not specified, but effective | A549 | [1] |
| Human Cytomegalovirus (CMV) | Antiviral Assay (IC50) | Not specified, but effective | Not Specified | [1][4] |
| Human Papillomavirus (HPV) | Antiviral Assay | Effective | Not Specified | [5] |
| Hepatitis B Virus (HBV) | Antiviral Assay (IC50) | 0.33 µM | HepG2/NTCP | [5] |
| Cytotoxicity (CC50) | > 50 µM | HepG2/NTCP | [5] | |
| Human Immunodeficiency Virus 1 (HIV-1) | Antiviral Assay (EC50) | 1.4 - 2.1 µM | Chronically infected cells | [6] |
| Cytotoxicity (CC50) | > 20 µM | Not Specified | [6] | |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Antiviral Assay | Effective | BCBL-1 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting viral transcription.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro CDK9 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a peptide containing the YSPTSPS consensus sequence of the RNA Polymerase II CTD)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK9/cyclin T1 enzyme and the substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus (e.g., HSV-1).
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., HSV-1)
-
This compound
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Aspirate the growth medium from the cells and infect the monolayer with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU] per well).[3]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing various concentrations of this compound or DMSO (vehicle control).
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration.
Quantitative PCR (qPCR) for Viral Gene Expression
Objective: To quantify the effect of this compound on the expression of specific viral genes.
Materials:
-
Susceptible host cells (e.g., A549 for Adenovirus)
-
Virus stock
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for the viral gene of interest and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed host cells in 6-well plates and allow them to adhere overnight.
-
Infect the cells with the virus at a suitable MOI.
-
After a short adsorption period, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubate for a time period relevant to the expression of the target gene (e.g., 6 hours for Adenovirus E1A).[1]
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method, normalizing the viral gene expression to the housekeeping gene and relative to the DMSO-treated control.
Example qPCR Primers:
| Virus | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Probe (5' - 3') |
| KSHV | RTA | Not specified | Not specified | Not specified |
| Adenovirus | Penton | TCGACACCACCCGTGTGTAC | TGCTGTGGTCGTTCTGGTAGTT | TGGACAACAAGTCAACGGATGTGGCA |
| HPV16 | E6 | Not specified | Not specified | Not specified |
| HSV-1 | UL50 | Not specified | Not specified | Not specified |
Note: Specific primer sequences for KSHV RTA can be found in the supplementary materials of the relevant publication.[7] For other viruses, it is recommended to design and validate primers based on the specific viral strain and target gene.
Western Blot for RNA Polymerase II CTD Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the RNA Polymerase II CTD.
Materials:
-
Host cells (e.g., HEK293)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (total RNAPII)
-
Anti-phospho-RNA Polymerase II CTD (Ser2)
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat host cells with this compound or DMSO for a specified time (e.g., 3 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of total and phosphorylated RNA Polymerase II.
Conclusion
This compound is a valuable research tool for dissecting the mechanisms of viral transcription and holds promise as a broad-spectrum antiviral agent. Its specific inhibition of CDK9 provides a targeted approach to disrupt the replication of a wide range of DNA viruses. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in various viral infection models. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy against a wider array of viral pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with FIT-039
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FIT-039, a selective CDK9 inhibitor. The information is designed to help address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% water can be used, though it is recommended to prepare this fresh for each use.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: Is this compound specific to CDK9? What are the potential off-target effects?
A3: this compound is a selective inhibitor of CDK9.[3][4] While it shows high specificity for CDK9, a kinase panel screen at a concentration of 10 μM revealed some inhibitory activity against a few other kinases.[4] However, at the effective concentrations for antiviral activity, this compound demonstrates minimal off-target effects.[3]
Q4: Does this compound exhibit cytotoxicity at effective concentrations?
A4: No, this compound generally does not show significant cytotoxicity to host cells at concentrations that are effective for inhibiting viral replication.[3][5] Cytotoxicity assays, such as WST-8, have shown that the 50% cytotoxic concentration (CC50) is significantly higher than the 50% effective concentration (EC50).[5]
Troubleshooting Inconsistent Results
Issue 1: Lower than expected antiviral activity.
This section addresses potential reasons for observing reduced or no effect of this compound in your experiments.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary depending on the cell line and virus being studied.
-
Solution: Perform a dose-response experiment to determine the optimal EC50 for your specific experimental system. Refer to published literature for typical concentration ranges.[5]
-
-
Possible Cause 2: Compound Instability. Improper storage or handling of this compound can lead to its degradation.
-
Possible Cause 3: Issues with Experimental Protocol. The timing of this compound addition relative to viral infection is critical.
-
Solution: Add this compound to the cell culture prior to or at the time of infection to effectively inhibit viral gene transcription.
-
Issue 2: High variability between replicate experiments.
This section provides guidance on how to minimize variability in your results.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect experimental outcomes.
-
Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform seeding density across all wells.
-
-
Possible Cause 2: Inaccurate Compound Dilution. Errors in preparing serial dilutions can lead to significant variability.
-
Solution: Carefully prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Incomplete Dissolution of this compound. If the compound is not fully dissolved, the actual concentration in the media will be lower than intended.
-
Solution: Ensure complete dissolution of this compound in the appropriate solvent before adding it to the cell culture medium. Gentle warming and vortexing can aid dissolution.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK9/cyclin T1) | 5.8 µM | In vitro kinase assay | [1][2] |
| EC50 (HSV-1) | 0.69 µM | Vero cells | [4] |
| EC50 (HIV-1) | 1.4-2.1 µM | Chronically infected cells | [5] |
| CC50 | >20 µM | Various cell lines | [5] |
Experimental Protocols
Protocol 1: Determination of EC50 using a Plaque Reduction Assay
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the vehicle control and determine the EC50 value using appropriate software.
Protocol 2: Cytotoxicity Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FIT-039 Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of FIT-039 to minimize cytotoxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation phase of transcription.[4][5] By inhibiting CDK9, this compound effectively suppresses the transcription of a broad spectrum of DNA viruses that rely on the host cell's transcriptional machinery for their replication.[6][7]
Q2: What is the recommended starting concentration for this compound in in-vitro experiments?
Based on published data, a starting concentration in the low micromolar range is recommended. The 50% effective concentration (EC50) for inhibiting viral replication, such as for HIV-1 and HSV-1, has been reported to be between 0.69 µM and 2.1 µM.[2] The 50% inhibitory concentration (IC50) for CDK9/cyclin T1 kinase activity is 5.8 µM.[1][2][8][9]
Q3: What is the known cytotoxic profile of this compound?
This compound generally exhibits a favorable selectivity window with low cytotoxicity at its effective concentrations. The 50% cytotoxic concentration (CC50) has been reported to be greater than 20 µM and even greater than 50 µM in some cell lines.[10] Studies have shown that this compound does not significantly affect host cell cycle progression or proliferation at concentrations effective against viral replication.[6][7]
Q4: Are there any known off-target effects of this compound?
While this compound is a selective inhibitor of CDK9, at higher concentrations (e.g., 10 µM), it has been shown to inhibit other kinases such as GSK3α/β, PKN1, haspin, p70S6K, DYRK1B, DYRK3, and IRR.[2][8][9] It is crucial to use the lowest effective concentration to minimize the potential for off-target effects.
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to a range that shows efficacy with minimal cytotoxicity. Refer to the quantitative data table for guidance on reported effective and cytotoxic concentrations.
-
-
Possible Cause 2: Cell line is particularly sensitive.
-
Solution: Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to select the most suitable one for your experiment. Always include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control (e.g., DMSO) to ensure the observed effects are due to this compound.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: Reduce the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal exposure duration that balances efficacy and cell viability.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Ensure consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can affect cellular responses to treatment.
-
-
Possible Cause 2: Compound stability and storage.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[1]
-
-
Possible Cause 3: Assay variability.
-
Solution: Standardize your experimental protocol. Ensure accurate pipetting, consistent incubation times, and proper handling of reagents for cytotoxicity assays. Include appropriate controls in every experiment to monitor for assay performance.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK9/cyclin T1) | 5.8 µM | In vitro kinase assay | [1][2][8][9] |
| EC50 (HIV-1) | 1.4 - 2.1 µM | Chronically infected cells | |
| EC50 (HSV-1) | 0.69 µM | HeLa | [2][8] |
| CC50 | >20 µM | Various | |
| CC50 | >50 µM | HepG2 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of small molecule inhibitors like this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: this compound inhibits CDK9, preventing transcription elongation.
Caption: Workflow for determining the optimal this compound dosage.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Biochemicals - CAT N°: 36555 [bertin-bioreagent.com]
- 9. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Use this guide to troubleshoot unexpected experimental results and design well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex. This compound is an ATP-competitive inhibitor of the CDK9/cyclin T1 complex with an IC50 of 5.8 μM.[1] Inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain leads to a suppression of transcriptional elongation.
Q2: Is this compound completely selective for CDK9?
A2: While this compound is highly selective for CDK9, it is not completely specific. Kinase profiling studies have identified a limited number of off-target kinases that are also inhibited by this compound, particularly at higher concentrations.
Q3: What are the known off-target kinases of this compound?
A3: A kinase panel screening of 332 kinases revealed that this compound, at a concentration of 10 μM, potently suppresses 8 kinases in addition to CDK9.[1][2] These are Glycogen Synthase Kinase 3α (GSK3α), Glycogen Synthase Kinase 3β (GSK3β), Protein Kinase N1 (PKN1), Haspin, p70S6 Kinase (p70S6K), Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), and Insulin Receptor-Related Receptor (IRR).[1][2]
Q4: My cells are showing phenotypes inconsistent with CDK9 inhibition alone. Could this be due to off-target effects?
A4: It is possible. If you observe unexpected cellular effects, consider if they could be attributed to the inhibition of one of the known off-target kinases. For example, GSK3β inhibition can impact glycogen metabolism and Wnt signaling, while p70S6K is involved in the mTOR signaling pathway and protein synthesis. Cross-referencing your observed phenotype with the known functions of these off-target kinases is a critical troubleshooting step.
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls. Perform a dose-response experiment to determine the optimal concentration for CDK9 inhibition in your specific cell line or system. Additionally, consider using a secondary CDK9 inhibitor with a different off-target profile or employing genetic approaches like siRNA or CRISPR-Cas9 to validate that the observed phenotype is specifically due to CDK9 inhibition.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known on-target and off-target activities of this compound based on in vitro kinase assays.
| Target Kinase | IC50 (μM) | Percent Inhibition at 10 μM | Kinase Family | Key Associated Pathways |
| CDK9/cyclin T1 | 5.8 | >40% | CDK | Transcriptional Regulation |
| GSK3α | N/A | >40% | CMGC | Wnt Signaling, Glycogen Metabolism |
| GSK3β | N/A | >40% | CMGC | Wnt Signaling, Glycogen Metabolism |
| PKN1 | N/A | >40% | AGC | Rho GTPase Signaling, Cytoskeletal Regulation |
| Haspin | N/A | >40% | Atypical | Mitotic Chromosome Segregation |
| p70S6K | N/A | >40% | AGC | mTOR Signaling, Protein Synthesis |
| DYRK1B | N/A | >40% | CMGC | Cell Cycle Regulation, Neuronal Development |
| DYRK3 | N/A | >40% | CMGC | Cell Cycle Regulation, Splicing |
| IRR | N/A | >40% | TK | Insulin Signaling (orphan receptor) |
Data sourced from a 332-kinase panel screen performed at a this compound concentration of 10 μM.[2] N/A indicates that specific IC50 values were not provided in the referenced study.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected changes in cell cycle progression. | Inhibition of DYRK1B, DYRK3, or Haspin. | Perform cell cycle analysis at various this compound concentrations. Use a more selective CDK9 inhibitor as a control if available. |
| Alterations in protein synthesis rates or cell size. | Inhibition of p70S6K, a downstream effector of mTOR. | Measure global protein synthesis (e.g., puromycin incorporation assay). Analyze the phosphorylation status of p70S6K substrates like S6 ribosomal protein. |
| Changes in cytoskeletal organization or cell adhesion. | Inhibition of PKN1. | Perform immunofluorescence staining for key cytoskeletal components (e.g., actin filaments). |
| Modulation of Wnt signaling pathway readouts. | Inhibition of GSK3α/β. | Use a Wnt pathway-specific reporter assay to confirm off-target effects. |
Experimental Protocols
In Vitro Kinase Assay for CDK9 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK9/cyclin T1.
Materials:
-
Recombinant active CDK9/cyclin T1 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
-
Substrate peptide (e.g., PDKtide)
-
ATP (at a concentration near the Km for CDK9)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (or similar ADP quantification method)
-
Microplate reader for luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer with a final concentration of 5% DMSO.
-
In a multi-well plate, add the this compound dilutions. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add the CDK9/cyclin T1 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a solution of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction and quantify the amount of ADP generated using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent kinase activity for each this compound concentration relative to the "no inhibitor" control and determine the IC50 value.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
FIT-039 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of FIT-039. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound should be stored at -20°C for up to 3 years.[1] It is recommended to keep it in a dry and dark environment.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[3] The stability of the stock solution depends on the storage temperature.[3][4]
Q3: How long is the this compound stock solution stable at different temperatures?
A: At -80°C, the stock solution is stable for up to 6 months.[3][4] When stored at -20°C, it should be used within 1 month.[3][4] For short-term storage of a stock solution (0-4°C), it should be used within 1 month.[2]
Q4: I am having trouble dissolving this compound. What should I do?
A: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1][3] If you encounter solubility issues, you can heat the solution to 37°C and use sonication to aid dissolution.[3]
Q5: Can I reuse a this compound working solution for my in vivo experiments?
A: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] This ensures the potency and stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[3] Ensure the solution is clear before use. |
| Loss of compound activity in experiments | Improper storage or repeated freeze-thaw cycles leading to degradation. | Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[3] Always use solutions within the recommended storage period. |
| The in vivo formulation was not prepared freshly. | For in vivo studies, always prepare the working solution on the same day of the experiment.[4] | |
| Inconsistent experimental results | Inconsistent concentration of the working solution due to incomplete dissolution. | Ensure complete dissolution of this compound when preparing stock and working solutions. Use visual inspection and, if necessary, brief heating and sonication.[3] |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Solid (Powder) | -20°C | 3 years[1] | Shipped at room temperature as a non-hazardous chemical or with blue ice.[2][3] |
| Stock Solution | -80°C | 6 months[3][4] | N/A |
| -20°C | 1 month[3][4] | N/A | |
| 0 - 4°C | 1 month[2] | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 315.41 g/mol ).[1][3]
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Solubilization: If necessary, facilitate dissolution by gently warming the vial to 37°C and using an ultrasonic bath.[3]
-
Verification: Ensure the solution is clear and free of any particulate matter before storage.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3][4]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of Solvents: Add PEG300 to the DMSO solution and mix thoroughly.
-
Emulsification: Add Tween-80 and mix until the solution is clear.
-
Final Dilution: Add saline to reach the final desired volume and concentration.
-
Usage: It is recommended to prepare this formulation freshly on the day of the experiment.[4]
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
Technical Support Center: Managing FIT-039-Induced Cytotoxicity
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the selective CDK9 inhibitor, FIT-039. It provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity that may be observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive, and orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is an essential step for transcriptional elongation. By inhibiting CDK9, this compound effectively suppresses mRNA transcription.[2][3][4] This mechanism makes it a potent antiviral agent against a broad spectrum of DNA viruses and a potential therapeutic agent for certain cancers that rely on viral oncogenes.[3][5][6]
Q2: Is this compound expected to be cytotoxic?
A2: At its effective therapeutic concentrations, this compound is reported to have low cytotoxicity.[2] Studies have shown that it does not significantly affect host cell cycle progression or proliferation at concentrations that are effective for inhibiting viral replication.[2][3] The 50% cytotoxic concentration (CC50) has been reported to be greater than 20µM in the context of HIV-1 inhibition, while the 50% effective concentration (EC50) was in the 1.4-2.1µM range, indicating a favorable selectivity index.[7] However, like any chemical compound, off-target effects and cytotoxicity can occur at high concentrations.
Q3: At what concentration should I expect to see cytotoxicity?
A3: While the published CC50 is >20µM, this can be cell-line dependent. It is recommended to perform a dose-response curve to determine the CC50 in your specific experimental system. Generally, cytotoxicity may become a concern at concentrations significantly higher than the established IC50 for CDK9 inhibition (5.8 µM) or the EC50 for its antiviral effect (e.g., 0.69 µM for HSV-1).[1]
Q4: How does the cytotoxicity of this compound compare to other CDK inhibitors?
A4: this compound is reported to be more selective for CDK9 compared to pan-CDK inhibitors like flavopiridol.[2] Transcriptome analysis has shown that this compound has a less significant effect on the overall cellular transcriptome compared to flavopiridol at their respective IC80 concentrations.[4] This selectivity likely contributes to its lower observed cytotoxicity at effective doses.
Troubleshooting Guide: High Cytotoxicity Observed
This guide is for users who are observing higher-than-expected cytotoxicity in their cell cultures when using this compound.
Issue 1: Significant cell death observed at or below the expected effective concentration.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | This compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1% v/v). Run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to confirm the solvent is not the source of cytotoxicity. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to CDK9 inhibition or off-target effects of this compound. Perform a literature search for your specific cell line and its sensitivity to transcriptional inhibitors. Consider testing a less sensitive cell line in parallel if possible. |
| Incorrect Compound Concentration | Verify the stock concentration of your this compound solution. Errors in dilution calculations can lead to unintentionally high final concentrations. It is advisable to have the stock concentration confirmed by analytical methods if in doubt. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) in cell cultures can cause cell death and may be exacerbated by the stress of drug treatment. Visually inspect cultures for signs of contamination and perform routine mycoplasma testing. |
Issue 2: High cytotoxicity is observed only at high concentrations of this compound, but these concentrations are required for the experiment.
| Possible Cause | Suggested Solution |
| On-Target Cytotoxicity | Prolonged and potent inhibition of global transcription due to high CDK9 inhibition will eventually be toxic to all cells. |
| 1. Reduce Exposure Time: Treat cells with high concentrations of this compound for a shorter duration. A time-course experiment can help identify a window where the desired effect is achieved before significant cytotoxicity occurs. | |
| 2. Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 4 hours on, 20 hours off) to allow cells to recover between treatments. | |
| Off-Target Effects | At high concentrations, the selectivity of any inhibitor can decrease, leading to the inhibition of other kinases or cellular processes.[1] |
| 1. Lower the Concentration: The most effective solution is to lower the concentration to within the selective range. Re-evaluate if the experimental goals can be achieved at a lower, less toxic dose. | |
| 2. Use a Secondary Inhibitor: If a specific off-target is suspected, co-treatment with a specific activator of that pathway (if known and feasible) could be attempted, though this adds complexity. |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound from published studies. Note that these values can be cell-type and assay-dependent.
| Parameter | Value | Context | Reference |
| IC50 (CDK9/cyclin T1) | 5.8 µM | Cell-free kinase assay | [1] |
| EC50 (HSV-1) | 0.69 µM | Antiviral assay | [1] |
| EC80 (HSV-1) | 4.0 µM | Antiviral assay | [1] |
| EC50 (HIV-1) | 1.4 - 2.1 µM | Antiviral assay | [7] |
| CC50 (Cytotoxicity) | > 20 µM | In HIV-1 infected cells | [7] |
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well plate, this compound, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
2. Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plate, this compound, Annexin V-FITC/PI staining kit, binding buffer, flow cytometer.
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Simplified pathway of this compound inhibiting CDK9-mediated transcription.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Logical steps to troubleshoot unexpected this compound cytotoxicity.
Diagram 3: Experimental Workflow for Assessing Cytotoxicity
Caption: Standard experimental workflow to characterize drug cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal treatment duration with FIT-039
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective CDK9 inhibitor, FIT-039. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data summaries to guide the determination of optimal treatment duration and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcription elongation.[2] By inhibiting CDK9, this compound effectively suppresses the transcription of a broad spectrum of DNA viruses that rely on host cell transcription machinery for their replication.[2][4] This includes viruses such as Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV), Human Adenovirus (HAdV), Human Papillomavirus (HPV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV-1).[1][2][5][6] this compound has also been shown to impair the proliferation of Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cells.[7]
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific cell line and virus being studied. Based on published data, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific system. For example, in one study, this compound inhibited the in vitro kinase activity of CDK9/cyclin T1 with an IC50 value of 5.8 μM.[1] For antiviral activity, the IC50 against HBV was 0.33 μM in HepG2/NTCP cells, while the 50% effective concentration (EC50) against HIV-1 was between 1.4-2.1μM.[5][6] For HSV-1, the EC50 was 0.69 μM.[3] It is also crucial to assess cytotoxicity in parallel to determine a therapeutic window. The 50% cytotoxic concentration (CC50) for this compound has been reported to be greater than 20μM for HIV-1 infected cells and greater than 50 μM for HBV-infected cells.[6]
Q3: What are some reported in vivo treatment durations and dosages for this compound?
A3: In vivo treatment regimens for this compound have varied depending on the disease model. For a murine model of HSV-1 skin infection, topical application of a 10% this compound ointment twice daily for 12 days was effective in suppressing skin lesion formation.[1] In a xenograft model of HPV-positive cervical cancer, daily oral administration of this compound at 300 mg/kg for 3 weeks resulted in significant tumor growth retardation.[8] A clinical trial for verruca vulgaris (common warts) used an this compound-releasing transdermal patch applied for 14 days.[2][9][10] Another clinical study on cervical intraepithelial neoplasia (CIN) involved the daily administration of a 100mg this compound vaginal tablet.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed in vitro. | Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50 in your specific cell line. Start with concentrations reported in the literature (e.g., below 20µM) and titrate down. |
| Cell line is particularly sensitive to CDK9 inhibition. | Consider using a different cell line or reducing the treatment duration. | |
| Inconsistent antiviral activity. | Suboptimal treatment duration. | The optimal treatment duration can vary. For acute viral infections, a shorter duration may be sufficient. For persistent infections or cancer models, longer treatment may be necessary. Consider a time-course experiment to determine the optimal duration for viral suppression. |
| Issues with this compound stability. | Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature. | |
| Lack of in vivo efficacy. | Inadequate bioavailability with the chosen route of administration. | The route of administration (topical, oral, etc.) significantly impacts drug delivery. Refer to pharmacokinetic data if available, or consider pilot studies to assess bioavailability. For example, oral administration has been used in xenograft models, while topical application is suitable for skin infections.[1][8] |
| Insufficient treatment duration or frequency. | Based on the model, the treatment duration may need to be extended. For example, in a murine HSV-1 model, twice-daily application was used.[1] In a clinical trial for warts, a 14-day continuous patch application was employed.[2][9][10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Target | Cell Line | Parameter | Value | Reference |
| CDK9/cyclin T1 | - | IC50 | 5.8 µM | [1] |
| HSV-1 | HeLa | IC50 | 0.69 µM | [1] |
| HIV-1 | Chronically infected cells | EC50 | 1.4-2.1 µM | [6] |
| HBV | HepG2/NTCP | IC50 | 0.33 µM | [5] |
| Various | - | CC50 | >20 µM (HIV-1), >50 µM (HBV) | [5][6] |
Table 2: In Vivo Treatment Protocols for this compound
| Model | Organism | Route of Administration | Dosage/Concentration | Treatment Duration | Reference |
| HSV-1 Skin Infection | Mouse | Topical Ointment | 10% | Twice daily for 12 days | [1] |
| HPV+ Cervical Cancer Xenograft | Mouse | Oral | 300 mg/kg | Daily for 3 weeks | [8] |
| Verruca Vulgaris (Common Warts) | Human | Transdermal Patch | Not specified | 14 days | [2][9][10] |
| Cervical Intraepithelial Neoplasia (CIN) | Human | Vaginal Tablet | 100 mg/day | Daily | [11] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is adapted from a study on the effect of this compound on HSV-1.[1]
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: The following day, infect the cell monolayer with HSV-1 at a multiplicity of infection (MOI) that yields approximately 100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
This compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing 1% methylcellulose and varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.
-
Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) can be calculated.
Protocol 2: In Vivo Murine Model of HSV-1 Skin Infection
This protocol is based on a study evaluating the therapeutic efficacy of topical this compound.[1]
-
Animal Model: Use 6-week-old female BALB/c mice.
-
Infection: Anesthetize the mice and lightly scratch the skin on their right flank. Apply a suspension of HSV-1 to the scratched area.
-
Treatment: Three hours post-infection, begin topical treatment. Apply 30 mg of 10% this compound ointment to the infected area twice daily for 12 consecutive days. Use a placebo ointment as a control.
-
Monitoring: Observe the mice daily for the development of skin lesions and mortality for the duration of the experiment. Score the severity of the skin lesions based on a predefined scale.
-
Data Analysis: Compare the lesion scores and survival rates between the this compound treated group and the placebo group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Workflow for an in vitro plaque reduction assay.
Caption: Logical approach to determining optimal treatment duration.
References
- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|FIT039|CAS 1113044-49-7|DC Chemicals [dcchemicals.com]
- 4. ovid.com [ovid.com]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
Addressing loss of FIT-039 activity in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential loss of FIT-039 activity in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors. Key areas to investigate include the preparation and storage of this compound solutions, the specific experimental conditions, and the biological system being used. It is crucial to maintain consistent protocols for solution preparation and storage to minimize variability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (317.05 mM), though ultrasonic assistance may be needed.[1]
Q3: How should I store this compound stock solutions to maintain activity?
Proper storage of stock solutions is critical for preserving the activity of this compound. Follow these guidelines for optimal stability:
-
Short-term storage: Aliquots of this compound stock solution in DMSO can be stored at -20°C for up to one month.[1][2]
-
Long-term storage: For storage longer than one month, it is recommended to keep the aliquots at -80°C, where they are stable for up to six months.[1][2]
-
Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is crucial to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q4: I am observing a decrease in this compound activity in my cell culture experiments. Could the compound be degrading in the aqueous culture medium?
While specific stability data for this compound in aqueous solutions is limited, its chemical structure contains a thioamide group. Thioamides can be susceptible to hydrolysis in aqueous environments, which could lead to a loss of activity over time.[3] The rate of this degradation can be influenced by factors such as pH, temperature, and the presence of certain components in the cell culture medium. For critical or long-term experiments, it is advisable to prepare fresh working solutions of this compound immediately before use.
Troubleshooting Guide: Loss of this compound Activity
This guide provides a systematic approach to troubleshooting the loss of this compound activity in your experiments.
Problem 1: Gradual or Sudden Loss of this compound Efficacy in Experiments
Possible Cause 1: Improper Storage of Stock Solutions Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to the degradation of this compound.
Solution:
-
Ensure that this compound stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][2]
-
Verify that stock solutions are stored at the correct temperatures (-20°C for short-term and -80°C for long-term).[1][2]
-
If the age or storage history of the current stock is uncertain, prepare a fresh stock solution from solid this compound.
Possible Cause 2: Degradation in Aqueous Working Solutions this compound, containing a thioamide moiety, may not be stable in aqueous solutions like cell culture media for extended periods.
Solution:
-
Prepare working solutions of this compound fresh for each experiment by diluting the DMSO stock solution directly into the cell culture medium immediately before adding it to the cells.
-
For time-course experiments exceeding 24 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Possible Cause 3: High Final DMSO Concentration in Culture High concentrations of DMSO can be toxic to cells and may interfere with the experimental results, potentially masking the true effect of this compound.
Solution:
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Problem 2: Inconsistent IC50 Values Across Experiments
Possible Cause 1: Variability in Solution Preparation Innacurate pipetting or serial dilutions can lead to significant differences in the final concentration of this compound.
Solution:
-
Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Prepare a fresh dilution series from the stock solution for each experiment to ensure consistency.
Possible Cause 2: Cell Density and Health The sensitivity of cells to an inhibitor can be influenced by their density and overall health.
Solution:
-
Standardize the cell seeding density for all experiments.
-
Regularly monitor cell health and morphology to ensure consistency between experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Recommended For | Stability Period |
| Short-term | -20°C | DMSO stock solutions | Up to 1 month[1][2] |
| Long-term | -80°C | DMSO stock solutions | Up to 6 months[1][2] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.[1]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Working Solution Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Mix the working solution thoroughly by gentle inversion.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol for Validating this compound Activity
To confirm that a loss of activity is due to compound degradation, you can perform a simple validation experiment.
Experimental Design:
-
Prepare a fresh working solution of this compound in cell culture medium.
-
Prepare a second working solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Set up your standard cellular assay (e.g., viral replication assay, cell viability assay).
-
Treat cells with the freshly prepared this compound and the pre-incubated this compound at the same concentrations.
-
Compare the efficacy of the fresh versus the pre-incubated solution. A significant decrease in the activity of the pre-incubated solution would suggest instability in the culture medium.
Visualizations
Signaling Pathway of this compound Action
This compound is a specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. In many viral infections, host cell CDK9 is required for the transcription of viral genes.[5][6] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn suppresses viral mRNA transcription and subsequent viral replication.[6]
Caption: Mechanism of this compound antiviral activity.
Troubleshooting Workflow for Loss of this compound Activity
This workflow provides a logical sequence of steps to identify the source of decreased this compound activity.
Caption: Troubleshooting workflow for this compound activity loss.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When cyclin‐dependent kinases meet viral infections, including SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
Cell line-specific responses to FIT-039 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] This complex phosphorylates the C-terminal domain of RNA polymerase II, which is an essential step for transcriptional elongation.[2][4] By inhibiting CDK9, this compound suppresses mRNA transcription.[4][5] This is particularly effective against DNA viruses that rely on the host cell's transcriptional machinery for their replication.[2][6]
Q2: What is the spectrum of antiviral activity for this compound?
A2: this compound has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses. This includes Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), human adenovirus, human cytomegalovirus (CMV), Hepatitis B Virus (HBV), Human Papillomavirus (HPV), and Kaposi's sarcoma-associated herpesvirus (KSHV).[2][5][6][7][8] It has also been shown to inhibit the replication of HIV-1, a retrovirus that relies on host CDK9 for transcription.[9]
Q3: Is this compound cytotoxic to host cells?
A3: At effective antiviral concentrations, this compound does not exhibit significant cytotoxicity to host cells.[5] It has been shown to not affect the cell cycle progression or proliferation of host cells.[5] For example, its 50% cytotoxic concentration (CC50) was found to be greater than 20µM in the context of HIV-1 inhibition, while its 50% effective concentration (EC50) was in the range of 1.4-2.1µM.[9] In another study, the CC50 in HepG2 cells was greater than 50 µM, while the IC50 for HBV was 0.33 µM.[8]
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been successfully used in several in vivo animal models. For instance, topical application of a this compound ointment suppressed skin lesion formation in a murine HSV-1 infection model.[5] Intraperitoneal administration of this compound has been shown to inhibit the growth of KSHV-positive primary effusion lymphoma in a xenograft model.[7] Furthermore, it has been evaluated in a phase I/II clinical trial for the treatment of verruca vulgaris (common warts) caused by HPV.[2][6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on viral replication or cell proliferation. | Cell line is not dependent on the targeted pathway. | Confirm that your cell line is appropriate for this compound treatment. The efficacy of this compound is most pronounced in cells where proliferation is driven by viral oncoproteins that are dependent on CDK9-mediated transcription, such as HPV-positive cancer cells (e.g., CaSki, HeLa).[11][12] The compound has little to no effect on HPV-negative cell lines (e.g., C33A).[11] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and virus. Effective concentrations can vary. For example, an IC50 of 0.33 µM was reported for HBV in HepG2/NTCP cells,[8] while an EC50 of 1.4-2.1 µM was reported for HIV-1.[9] | |
| Degradation of the compound. | Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions from a stock solution for each experiment. | |
| High levels of cytotoxicity observed. | Concentration of this compound is too high. | Lower the concentration of this compound used. While generally having a good safety profile, very high concentrations can lead to off-target effects and cytotoxicity.[8][9] |
| Cell line is particularly sensitive. | Determine the CC50 for your specific cell line to establish a therapeutic window. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inconsistent timing of treatment. | Standardize the timing of this compound treatment in relation to viral infection or cell seeding. The antiviral activity of this compound has been noted to be more prominent in the early phase of viral infection.[8] |
Quantitative Data Summary: Efficacy of this compound
| Virus | Cell Line | Parameter | Value | Reference |
| HIV-1 | Chronically Infected Cells | EC50 | 1.4 - 2.1 µM | [9] |
| HIV-1 | - | CC50 | >20 µM | [9] |
| HBV | HepG2/NTCP | IC50 | 0.33 µM | [8] |
| HBV | HepG2/NTCP | CC50 | >50 µM | [8] |
| HSV-1 | - | EC50 | 0.69 µM | [1] |
| HSV-1 | - | EC80 | 4.0 µM | [1] |
| CDK9/cyclin T1 | - | IC50 | 5.8 µM | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Antiviral Assay for HBV
This protocol is adapted from studies on the effect of this compound on Hepatitis B Virus.[8]
1. Cell Culture and Infection:
- Culture HepG2 cells expressing the human sodium taurocholate cotransporting polypeptide (HepG2/NTCP) in appropriate media.
- Seed cells in a suitable plate format (e.g., 24-well plate).
- Infect the cells with HBV at a desired multiplicity of infection (MOI).
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Following viral infection, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) in fresh culture media. Include a vehicle control (DMSO).
- Incubate the cells for a defined period (e.g., 3-6 days).
3. Quantification of Viral Replication:
- Intracellular Viral RNA: Harvest the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of HBV RNA.
- Nucleocapsid-associated Viral DNA: Lyse the cells and perform a particle gel assay or immunoprecipitation followed by qPCR to quantify the amount of viral DNA within nucleocapsids.
- Supernatant Viral Antigens: Collect the cell culture supernatant and measure the levels of secreted viral antigens (e.g., HBsAg, HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
- Normalize the viral replication data to a housekeeping gene (for RNA) or to the vehicle control.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Xenograft Model for KSHV-Associated Lymphoma
This protocol is based on in vivo studies of this compound on primary effusion lymphoma.[7][13]
1. Cell Line and Animal Model:
- Use a KSHV-positive primary effusion lymphoma (PEL) cell line, such as BCBL-1.
- Use immunocompromised mice (e.g., NOD/SCID mice).
2. Tumor Implantation:
- Inject a defined number of PEL cells (e.g., 1 x 10^7 cells) intraperitoneally into the mice.
3. This compound Administration:
- Prepare this compound for in vivo administration (e.g., suspended in a suitable vehicle).
- Administer this compound to the mice via intraperitoneal injection at various dosages (e.g., 75, 150, 300 mg/kg body weight).
- Administer a vehicle control to a separate group of mice.
- Continue treatment for a specified duration (e.g., daily for several weeks).
4. Monitoring and Endpoint Analysis:
- Monitor the mice regularly for signs of tumor growth (e.g., abdominal distension due to ascites) and overall health (e.g., body weight).
- At the end of the study, euthanize the mice and collect ascites fluid and organs (e.g., spleen) for analysis.
- Measure the volume of ascites and the number of tumor cells in the ascites fluid.
- Analyze splenomegaly as an indicator of tumor burden.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro Antiviral Assay
Caption: In Vitro Antiviral Assay Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Flowchart for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Plasma Concentrations of a Cyclin-dependent Kinase 9 (CDK9) Inhibitor, FIT039, Administered by a Single Adhesive Skin Patch Applied on Normal Skin and Cutaneous Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in FIT-039 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation phase of transcription.[2][3] By inhibiting CDK9, this compound effectively suppresses mRNA transcription. This mechanism is particularly effective against DNA viruses that rely on host cell transcription machinery for their replication.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a tool to study the role of CDK9 in various biological processes. Its main applications include:
-
Antiviral Research: Investigating the replication of a broad range of DNA viruses, including Herpes Simplex Virus (HSV), Human Adenovirus, and Human Cytomegalovirus (HCMV).[1]
-
Cancer Biology: Studying the proliferation and survival of cancer cells, particularly those dependent on the transcription of anti-apoptotic proteins like Mcl-1 or oncogenes like MYC, which are regulated by CDK9.[4][5]
-
HIV Research: Examining the replication of HIV-1 in chronically infected cells.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and assay system. However, based on published data, here are some general ranges:
| Assay Type | Organism/Cell Line | Target | Effective Concentration (IC50/EC50) |
| Kinase Assay | Recombinant | CDK9/cyclin T1 | 5.8 µM (IC50) |
| Antiviral Assay | Vero Cells | HSV-1 | 0.69 µM (EC50) |
| Antiviral Assay | Various | HIV-1 | 1.4-2.1 µM (EC50) |
Q4: Is this compound toxic to cells?
A4: this compound generally exhibits low cytotoxicity at its effective antiviral and anticancer concentrations. For instance, in HIV-1 replication assays, the 50% cytotoxic concentration (CC50) was found to be greater than 20 µM, indicating a good selectivity index. However, as with any compound, it is crucial to determine the cytotoxicity profile in your specific cell line and experimental conditions.
Troubleshooting Guide
Unexpected Results in Kinase Assays
Q5: I am not observing inhibition of CDK9 activity in my in vitro kinase assay, even at high concentrations of this compound. What could be the issue?
A5: This is a common issue that can arise from several factors. Here's a troubleshooting workflow to identify the potential cause:
-
High ATP Concentration: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in your assay will compete with this compound for binding to CDK9, leading to an underestimation of its inhibitory potential.[6] Try performing the assay with an ATP concentration at or near the Km value for CDK9.
-
Inactive Compound: Ensure the integrity of your this compound stock. It should be dissolved in a suitable solvent like DMSO and stored correctly. Consider preparing a fresh stock solution.
-
Suboptimal Assay Conditions: Verify that the buffer composition, pH, and incubation time are optimal for CDK9 activity.
-
Enzyme or Substrate Problems: Confirm the activity of your recombinant CDK9 enzyme using a known, potent inhibitor as a positive control. Also, ensure the quality and concentration of your substrate are appropriate.
Unexpected Results in Cell-Based Assays
Q6: I am observing high variability in my cell-based assay results with this compound. What are the common causes?
A6: High variability in cell-based assays can be frustrating. Here are some key factors to investigate:
-
Cell Health and Passage Number: Use cells that are healthy and in the exponential growth phase. High passage numbers can lead to changes in cellular characteristics and responses.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure you have a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture media is low (generally <0.5%) and consistent across all wells, as DMSO itself can be toxic to cells at higher concentrations. Also, check for any precipitation of the compound in the media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
Q7: this compound is showing higher cytotoxicity in my cell line than expected. Why might this be?
A7: While this compound generally has a good safety profile, increased cytotoxicity could be due to several reasons:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of transcription.
-
Off-Target Effects: Although this compound is selective for CDK9, at very high concentrations, it may inhibit other kinases. It's important to use the lowest effective concentration.
-
Experimental Conditions: Factors like cell density, media composition, and incubation time can all influence the apparent cytotoxicity of a compound.
Experimental Protocols
Protocol 1: In Vitro CDK9 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide containing the consensus phosphorylation sequence)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[3]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in kinase assay buffer containing a constant, low percentage of DMSO.
-
Prepare Kinase Reaction Mix: In a tube, prepare a master mix containing the kinase assay buffer, recombinant CDK9/Cyclin T1 enzyme, and the kinase substrate.
-
Set up Reactions:
-
Add the this compound dilutions to the wells of the plate.
-
Add a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at the Km for CDK9.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This should be within the linear range of the enzyme reaction.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT-Based) for Antiviral/Anticancer Activity
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., cancer cell line or virus-infected host cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same percentage of DMSO) and a no-cell control (media only).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add MTT solution to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the media containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for antiviral activity) or GI50 (for growth inhibition).
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Technical Support Center: FIT-039 Treatment in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and interpret artifacts in microscopy experiments involving FIT-039 treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a crucial role in gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, a step that is essential for the transition from abortive transcription to productive elongation.[2] By inhibiting CDK9, this compound effectively suppresses mRNA transcription, which has shown to be a potent antiviral mechanism against a broad spectrum of DNA viruses, including HSV, CMV, and KSHV.[3][4][5]
Q2: Can this compound treatment cause microscopy artifacts?
While this compound itself is not known to directly cause staining or optical artifacts, its potent biological activity can induce cellular changes that may be misinterpreted as experimental artifacts if not properly controlled for. These are typically real biological effects of transcription inhibition. Key considerations include:
-
Altered Protein Expression: As a transcription inhibitor, this compound can decrease the expression of proteins with short-lived mRNA transcripts. A reduction in your target protein's fluorescence signal may be a direct result of the drug's action, not a staining failure.
-
Changes in Protein Localization: Inhibition of transcription can alter the organization of the nucleus and the localization of nuclear proteins. For example, other CDK inhibitors are known to cause the dissociation of RNA Polymerase II from larger transcription foci.[6]
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Cell Morphology and Viability Changes: At higher concentrations or with prolonged exposure, CDK9 inhibition can induce apoptosis (programmed cell death) or nucleolar stress, leading to visible changes in cellular and nuclear morphology.[3][7] These are biological responses, not technical flaws in the microscopy protocol.
Q3: What are the expected effects of this compound on cellular morphology?
Treatment with CDK9 inhibitors can cause distinct changes in nuclear structure. A key observed effect is nucleolar stress , which can be visualized under a microscope as the segregation of nucleolar components and a more dispersed appearance of nucleolar proteins like nucleolin.[3] It is also important to monitor overall cell health, as this compound can induce apoptosis, which is characterized by cell shrinkage, membrane blebbing, and nuclear condensation.[7]
Q4: How should I design control experiments when using this compound?
Proper controls are critical to distinguish between experimental artifacts and genuine biological effects of this compound.
-
Vehicle Control: Always treat a parallel sample with the same concentration of the drug's solvent (e.g., DMSO) that is used in the this compound-treated sample. This is the most important control.
-
Dose-Response: Test a range of this compound concentrations to identify the optimal concentration that produces the desired effect without inducing excessive cytotoxicity.
-
Time-Course: Analyze samples at different time points after this compound addition to understand the kinetics of the cellular response.
-
Positive and Negative Controls for Staining: Include positive control samples (known to express the target protein) and negative controls (e.g., secondary antibody only) to validate the immunofluorescence protocol itself.[8][9]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during microscopy experiments with this compound.
Issue 1: Weak or no fluorescence signal for my target protein after this compound treatment.
-
Is the signal also weak in the vehicle control?
-
YES: The issue is likely with your immunofluorescence protocol.
-
Antibody Concentration: The primary or secondary antibody may be too dilute. Titrate to find the optimal concentration.[2][9]
-
Fixation/Permeabilization: Over-fixation can mask the epitope. Try reducing fixation time or changing the fixative. Ensure the permeabilization method is appropriate for your target's cellular location.[2][8]
-
Imaging Settings: Ensure the microscope's laser power and detector gain are set appropriately.
-
-
NO: The signal is strong in the vehicle control but weak in the this compound-treated sample.
-
Biological Effect: This is the most likely explanation. This compound may be inhibiting the transcription of your target protein's gene. This is a valid result, not an artifact. Confirm gene expression changes with qPCR.
-
Cell Death: If cells are undergoing apoptosis, protein degradation may occur. Check cell viability with a live/dead stain.
-
-
Issue 2: The localization of my nuclear protein appears altered (e.g., diffuse, speckled).
-
Is cell viability compromised?
-
YES: The altered localization may be a consequence of apoptosis or cellular stress. Lower the this compound concentration or reduce the incubation time.
-
NO: Cell viability is high in both control and treated samples.
-
Biological Effect: Transcription inhibition is known to reorganize nuclear machinery.[6][10] The change in localization could be a direct result of CDK9 inhibition altering the protein's interactions or the structure of its nuclear compartment. This is likely a real finding that warrants further investigation.
-
-
Issue 3: I observe high background or non-specific staining.
-
Is the background also high in the "secondary antibody only" control?
-
YES: The secondary antibody is binding non-specifically.
-
Increase Blocking: Extend the blocking step duration or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[9]
-
Titrate Secondary Antibody: The secondary antibody concentration may be too high.
-
-
NO: The background is specific to the primary antibody staining.
-
Titrate Primary Antibody: The primary antibody concentration is likely too high. Perform a dilution series to find the best signal-to-noise ratio.[8][9]
-
Increase Washing: Extend the duration and number of wash steps after antibody incubations to remove unbound antibodies more effectively.[2]
-
Check for Autofluorescence: Examine an unstained, fixed sample. If it is fluorescent, this is autofluorescence. This can sometimes be caused by the fixative; try fresh paraformaldehyde or an alternative.[11]
-
-
Section 3: Experimental Protocols & Data
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound based on published literature.
| Parameter | Value | Context | Reference |
| IC₅₀ (CDK9/cyclin T1) | 5.8 µM | In vitro kinase assay | [1] |
| EC₅₀ (HSV-1) | 0.69 µM | Cell-based antiviral assay | [1] |
| EC₅₀ (HIV-1) | 1.4 - 2.1 µM | Cell-based antiviral assay | [8] |
| CC₅₀ (Cytotoxicity) | >20 µM | In various cell lines | [8] |
Table 1. Pharmacological parameters of this compound.
| Application | Starting Concentration Range | Incubation Time | Reference |
| Antiviral Assays | 0.1 - 10 µM | 24 - 96 hours | [1][8][11] |
| Transcription Inhibition | 1 - 30 µM | 3 - 24 hours | [1][12] |
Table 2. Recommended starting concentrations for in vitro experiments.
General Protocol for Immunofluorescence with this compound Treatment
This protocol provides a general workflow. All steps, especially antibody concentrations and incubation times, should be optimized for your specific cell type and target protein.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired duration (e.g., 3 to 24 hours).
-
-
Fixation:
-
Aspirate the medium.
-
Gently wash the cells once with 1X PBS.
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 10-15 minutes at room temperature.[13]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add 0.1-0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Add a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in an antibody dilution buffer (e.g., 1% BSA in PBS).
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[13]
-
-
Counterstaining and Mounting:
-
Wash three times with 1X PBS for 5 minutes each.
-
(Optional) Incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes.
-
Wash once with 1X PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish.
-
-
Imaging:
-
Image the slides promptly using a fluorescence or confocal microscope with the appropriate filter sets for your fluorophores.
-
Crucially, use the exact same imaging settings (e.g., laser power, gain, exposure time) for the vehicle control and all this compound-treated samples to allow for valid comparisons of fluorescence intensity.
-
Section 4: Visual Guides
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for immunofluorescence with this compound.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of native transcription factors and histone phosphorylation at high resolution in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Best Practices for Handling FIT-039 in the Lab: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the selective CDK9 inhibitor, FIT-039, in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution or media | Low solubility in aqueous solutions. | Prepare stock solutions in 100% DMSO. For cell culture, ensure the final DMSO concentration in the media does not exceed a level that affects cell viability (typically <0.5%). If precipitation occurs upon dilution, gentle warming and vortexing may help. Prepare fresh dilutions for each experiment. |
| Inconsistent or no antiviral effect observed | Incorrect dosage, timing of administration, or degraded compound. | Confirm the EC50 for your specific virus and cell line. Titrate this compound across a range of concentrations. Ensure the compound is added at the appropriate time relative to viral infection. Check the storage conditions and age of the this compound stock solution. |
| High cytotoxicity observed at effective concentrations | Off-target effects or cell line sensitivity. | Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your specific cell line. If the therapeutic window is narrow, consider using a lower concentration for a longer duration or exploring combination therapies. Ensure the final DMSO concentration is non-toxic. |
| Variability in experimental replicates | Inconsistent cell seeding, viral titer, or compound concentration. | Standardize cell seeding density and ensure even distribution in plates. Use a consistent and accurately quantified viral stock. Prepare a master mix of this compound dilution for all replicates to ensure uniform concentration. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many viral and cellular genes.[2][3] By inhibiting CDK9, this compound suppresses viral mRNA transcription and, consequently, viral replication.[2][4][5]
What is the primary application of this compound in research? this compound is primarily used as a broad-spectrum antiviral agent against various DNA viruses.[4][5][6] It has shown efficacy against herpes simplex virus 1 and 2 (HSV-1, HSV-2), human adenovirus, human cytomegalovirus (CMV), and human papillomavirus (HPV).[4][5][6] It is also being investigated for its potential in treating certain cancers due to the role of CDK9 in oncogene transcription.
How should I prepare and store this compound? this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in 100% DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
What is a typical effective concentration of this compound in cell culture? The effective concentration of this compound can vary depending on the cell line and the virus being studied. The 50% effective concentration (EC50) for HIV-1 replication has been reported to be in the range of 1.4-2.1 μM.[7] For HSV-1, the EC50 is approximately 0.69 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Is this compound cytotoxic? this compound has been shown to have a 50% cytotoxic concentration (CC50) of >20 μM in some cell lines, indicating a degree of selectivity for its antiviral activity over host cell toxicity.[7] However, like many kinase inhibitors, it can exhibit cytotoxicity at higher concentrations. It is crucial to determine the CC50 in your cell line of interest to establish a proper therapeutic window.
Quantitative Data Summary
| Parameter | Value | Virus/Cell Line | Reference |
| IC50 (CDK9/cyclin T1) | 5.8 µM | In vitro kinase assay | [1] |
| EC50 | 0.69 µM | HSV-1 | [1] |
| EC80 | 4.0 µM | HSV-1 | [1] |
| EC50 | 1.4-2.1 µM | HIV-1 | [7] |
| CC50 | >20 µM | Various | [7] |
Experimental Protocols
General Protocol for In Vitro Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based assay.
1. Cell Seeding:
-
Plate host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
3. Viral Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After the adsorption period (typically 1 hour), remove the viral inoculum and wash the cells with PBS.
-
Add the culture medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO) to the respective wells.
4. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).
5. Assessment of Antiviral Activity:
-
The antiviral effect can be quantified using various methods, such as:
-
Plaque reduction assay: Staining the cell monolayer to visualize and count viral plaques.
-
qRT-PCR: Measuring the level of viral gene expression.
-
ELISA: Quantifying viral protein levels.
-
Cell viability assay (e.g., MTT, MTS): To assess the cytopathic effect of the virus.
-
Cytotoxicity Assay Protocol
This protocol outlines a method to determine the cytotoxicity of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
3. Incubation:
-
Incubate the plate for a period equivalent to the duration of the antiviral assay.
4. Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral transcription.
Caption: A typical experimental workflow for an in vitro antiviral assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cdk9 during Herpes Simplex Virus 1 Infection Impedes Viral Transcription | PLOS One [journals.plos.org]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiviral Activity of FIT-039 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FIT-039 is a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a crucial host factor that various DNA viruses exploit for their replication. By targeting a host dependency factor, this compound presents a promising broad-spectrum antiviral strategy with a potentially high barrier to resistance. This guide provides a comparative analysis of this compound's antiviral activity against a range of DNA viruses, supported by experimental data and detailed methodologies for validation in new models.
Mechanism of Action: Targeting Viral Transcription
This compound exerts its antiviral effect by inhibiting the kinase activity of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. Many DNA viruses, including Herpes Simplex Virus (HSV), Adenovirus, Cytomegalovirus (CMV), Hepatitis B Virus (HBV), and Human Papillomavirus (HPV), rely on the host cell's transcriptional machinery, and therefore CDK9 activity, to express their own genes.[1][2][3][4][5][6][7][8][9] By inhibiting CDK9, this compound effectively blocks viral mRNA transcription, thereby halting the viral replication cycle.[10]
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various DNA viruses compared to established antiviral agents. This data highlights the broad-spectrum nature of this compound and its favorable selectivity index.
Table 1: Antiviral Activity of this compound and Comparator Drugs against various DNA Viruses
| Virus | This compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| HSV-1 | 0.69[11] | Acyclovir | ~0.1-1.0 |
| HSV-2 | Not specified | Acyclovir | ~0.1-1.0 |
| Adenovirus | Not specified | Cidofovir | Not specified |
| CMV | Not specified | Ganciclovir | ~0.5-5.0 |
| HBV | 0.33[12] | Entecavir | ~0.01-0.1 |
| HPV | Not specified | Cidofovir | Not specified |
| HIV-1 | 1.4-2.1 | Flavopiridol (CDK9 inhibitor) | ~0.01 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | This compound CC50 (µM) | Virus | Selectivity Index (CC50/IC50) |
| Various | >20 | HIV-1 | >9.5 - 14.3 |
| HepG2/NTCP | >50[12] | HBV | >151 |
| HeLa | Not specified | HSV-1 | Not specified |
Experimental Protocols for Antiviral Activity Validation
To facilitate the validation of this compound in new research models, detailed protocols for common antiviral assays are provided below.
Plaque Reduction Assay (for HSV-1, HSV-2, and other plaque-forming viruses)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Virus stock (e.g., HSV-1)
-
This compound and comparator drug stock solutions
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6- or 12-well plates
Procedure:
-
Seed Vero cells in 6- or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with methylcellulose medium containing serial dilutions of this compound or the comparator drug.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a methanol/acetone solution and stain with Crystal Violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
Quantitative PCR (qPCR) Assay (for Adenovirus, CMV, HBV)
This assay quantifies the amount of viral DNA in infected cells to determine the effect of the antiviral compound on viral replication.
Materials:
-
A549 cells (for Adenovirus), Human Foreskin Fibroblasts (HFF) (for CMV), or HepG2.2.15 cells (for HBV)
-
Appropriate cell culture media and supplements
-
Virus stock
-
This compound and comparator drug stock solutions
-
DNA extraction kit
-
qPCR primers and probes specific for the target virus
-
qPCR master mix and instrument
Procedure:
-
Seed the appropriate cells in multi-well plates and allow them to adhere.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound or the comparator drug.
-
Incubate the plates for a duration appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Harvest the cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers and probes specific to a conserved region of the viral genome.
-
Quantify the viral DNA copy number by comparing the results to a standard curve of known viral DNA concentrations.
-
Calculate the IC50 value as the drug concentration that reduces the viral DNA copy number by 50% relative to the untreated control.
Organotypic Raft Culture Assay (for HPV)
This 3D cell culture model mimics the differentiation of epithelial tissue and is essential for studying the complete HPV life cycle.
Materials:
-
Primary human keratinocytes
-
J2 3T3 feeder cells
-
Collagen I
-
Transwell inserts
-
Specialized keratinocyte growth media
-
This compound and comparator drug stock solutions
-
Histology and in situ hybridization reagents
Procedure:
-
Prepare a dermal equivalent by embedding J2 3T3 feeder cells in a collagen matrix in a Transwell insert.
-
Seed primary human keratinocytes (harboring episomal HPV genomes) on top of the collagen raft.
-
Lift the raft to the air-liquid interface to induce epithelial differentiation.
-
Treat the raft cultures with medium containing different concentrations of this compound or a comparator drug.
-
After 10-14 days, harvest the rafts and fix them in formalin.
-
Embed the fixed rafts in paraffin and section for histological analysis (e.g., H&E staining) to observe tissue morphology.
-
Perform in situ hybridization to detect viral DNA and RNA, and immunohistochemistry to detect viral proteins to assess the effect of the compound on the viral life cycle.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for validating the antiviral activity of a compound like this compound in new models.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against a variety of DNA viruses by targeting the host CDK9, a key component of the transcriptional machinery. Its high selectivity index suggests a favorable safety profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further validate and explore the therapeutic potential of this compound in novel preclinical models. The unique mechanism of action targeting a host factor makes this compound a compelling candidate for further development, particularly for the treatment of drug-resistant viral infections.
References
- 1. Role of cdk9 in the Optimization of Expression of the Genes Regulated by ICP22 of Herpes Simplex Virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cdk9 during Herpes Simplex Virus 1 Infection Impedes Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 and SPT5 proteins are specifically required for expression of herpes simplex virus 1 replication-dependent late genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of cdk9 to the immediate-early viral transcriptosomes during human cytomegalovirus infection requires efficient binding to cyclin T1, a threshold level of IE2 86, and active transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 and SPT5 proteins are specifically required for expression of herpes simplex virus 1 replication-dependent late genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recruitment of cdk9 to the Immediate-Early Viral Transcriptosomes during Human Cytomegalovirus Infection Requires Efficient Binding to Cyclin T1, a Threshold Level of IE2 86, and Active Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcriptional Elongation Control of Hepatitis B Virus Covalently Closed Circular DNA Transcription by Super Elongation Complex and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antiviral Mechanism of FIT-039: A Comparative Guide to CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Through objective comparisons with alternative compounds and detailed experimental data, this document serves as a valuable resource for researchers investigating novel antiviral therapies targeting host-cell transcription.
This compound has emerged as a promising antiviral candidate with broad-spectrum activity against various DNA viruses.[1][2][3][4][5] Its mechanism of action centers on the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcriptional elongation. By targeting this host-cell factor, this compound effectively curtails the replication of viruses that depend on the host's transcriptional machinery.[1][4]
This guide delves into the specifics of this compound's activity, comparing it with the pan-CDK inhibitor flavopiridol and other selective CDK9 inhibitors. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its therapeutic potential.
Quantitative Comparison of CDK9 Inhibitors
The following tables summarize the inhibitory activity of this compound and its comparators against CDK9 and various viruses. This data highlights the potency and selectivity of these compounds.
Table 1: In Vitro Inhibitory Activity against CDK9
| Compound | Target | IC50 | Selectivity Profile | Reference |
| This compound | CDK9/cyclin T1 | 5.8 µM | Selective for CDK9 over other CDKs | [6][7] |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 3-300 nM (pan-CDK) | Pan-CDK inhibitor | [1][6][8] |
| NVP-2 | CDK9/CycT | 0.514 nM | Selective for CDK9 | [7] |
| JSH-150 | CDK9 | 1 nM | Selective for CDK9 | [7] |
| Enitociclib (BAY 1251152) | CDK9 | 3 nM | >50-fold selectivity over other CDKs | [7] |
| AZD4573 | CDK9 | <4 nM | Highly selective for CDK9 | [7] |
| MC180295 | CDK9/cyclin T | 3-12 nM | Highly selective for CDK9 | [9] |
| KB-0742 | CDK9/cyclin T1 | 6 nM | >50-fold selectivity over other CDKs | [10] |
| Atuveciclib (BAY-1143572) | CDK9/CycT | 13 nM | ~100-fold selective over CDK2 | [7] |
| LDC000067 | CDK9 | 44 nM | Highly selective over CDK1, 2, 4, 6, 7 | [7][11] |
Table 2: Antiviral Activity of this compound and Comparators
| Compound | Virus | Assay | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | HSV-1 | Plaque Reduction | 0.69 µM | >20 µM | >29 | [6] |
| This compound | HSV-2 | Replication Inhibition | - | - | - | [2][3] |
| This compound | Human Adenovirus | Replication Inhibition | - | - | - | [2][3] |
| This compound | Human Cytomegalovirus (HCMV) | Replication Inhibition | - | - | - | [2][3] |
| This compound | HIV-1 | Replication Inhibition | 1.4-2.1 µM | >20 µM | >9.5-14.3 | [12] |
| Flavopiridol | HIV-1 | Replication Inhibition | - | - | - | [13] |
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro CDK9 Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9. This assay typically utilizes a luminescence-based readout to measure ATP consumption during the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo™ Max)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 100-fold the highest final assay concentration.
-
Reaction Setup: In each well of the assay plate, add the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the test compound dilutions to the appropriate wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
ATP Addition: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Viral Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard assay for quantifying the infectivity of a virus and the neutralizing capacity of antiviral compounds.[14][15][16]
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV-1)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the host cells into culture plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus suspension. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour) at 37°C.
-
Overlay Application: After adsorption, remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virions, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed. The incubation time varies depending on the virus.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow of a Plaque Reduction Assay.
Caption: Selectivity Comparison of this compound and Flavopiridol.
References
- 1. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of CDK9 Inhibitors: FIT-039 and NVP-2
In the landscape of targeted therapeutics, inhibitors of Cyclin-Dependent Kinase 9 (CDK9) have emerged as a promising class of molecules for the treatment of various diseases, including viral infections and cancer. This guide provides a detailed comparative analysis of two notable CDK9 inhibitors, FIT-039 and NVP-2, with a focus on their mechanisms of action, biochemical potency, and cellular effects, supported by available experimental data. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Mechanism of Action and Signaling Pathway
Both this compound and NVP-2 exert their primary therapeutic effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), an event that is essential for the transition from transcription initiation to productive elongation.[1][2] By inhibiting the kinase activity of CDK9, both this compound and NVP-2 prevent the phosphorylation of RNAP II, leading to a stall in transcriptional elongation and subsequent downregulation of gene expression.[2][3] This mechanism is particularly effective in disease states that are highly dependent on transcriptional upregulation, such as viral replication and the proliferation of cancer cells.[2][4]
This compound has been demonstrated to selectively bind to the catalytic subunit of CDK9, inhibiting its activity in a dose-dependent manner.[4] This inhibition of CDK9 leads to a decrease in the phosphorylation of the RNAP II CTD.[3] NVP-2 is a potent, selective, and ATP-competitive inhibitor of CDK9.[5][6] Its inhibition of CDK9 also leads to a reduction in the phosphorylation of Serine 2 of the RNAP II CTD, a hallmark of active transcriptional elongation.[7]
Below is a diagram illustrating the signaling pathway affected by these inhibitors.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two CDK9 Inhibitors: FIT-039 and AZD4573
A detailed examination of two distinct therapeutic agents targeting Cyclin-Dependent Kinase 9 (CDK9), FIT-039 and AZD4573, reveals their divergent clinical applications, with this compound emerging as a promising antiviral and AZD4573 demonstrating potent anti-cancer activity in hematological malignancies. While no direct head-to-head studies currently exist, a comprehensive analysis of their individual preclinical and clinical data provides valuable insights for researchers and drug development professionals.
Both this compound and AZD4573 are small molecule inhibitors of CDK9, a key regulator of transcription elongation.[1][2] By inhibiting CDK9, these compounds interfere with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downstream reduction in the transcription of short-lived mRNAs.[1][2] This shared mechanism of action, however, has been leveraged for distinct therapeutic strategies.
Divergent Therapeutic Focus: Antiviral vs. Anti-Cancer
This compound has been primarily investigated for its broad-spectrum antiviral activity against various DNA viruses.[2][3][4] Its mechanism involves the suppression of viral gene expression, thereby inhibiting viral replication.[3][5] Preclinical studies have demonstrated its efficacy against herpes simplex virus (HSV), human adenovirus, cytomegalovirus (CMV), hepatitis B virus (HBV), and human papillomavirus (HPV).[2][3][4] Clinical development has focused on topical and localized delivery for HPV-related conditions, such as common warts and cervical intraepithelial neoplasia (CIN).[5][6][7]
In contrast, AZD4573 has been developed as a potent anti-cancer agent, particularly for hematological malignancies.[8][9][10] Its therapeutic effect stems from the downregulation of key anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, which are crucial for the survival of many cancer cells.[8][9] This leads to the induction of apoptosis in tumor cells.[9][10] AZD4573 has undergone clinical investigation as both a monotherapy and in combination with other anti-cancer agents in patients with relapsed or refractory hematologic cancers.[11][12][13]
Quantitative Comparison of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and AZD4573, highlighting key performance metrics from preclinical and clinical studies.
Table 1: Preclinical Efficacy and Potency
| Parameter | This compound | AZD4573 | Source(s) |
| Target | CDK9 | CDK9 | [2],[8] |
| IC50 (CDK9) | Not explicitly reported | <3 nM; <0.004 µM | [8],[14] |
| EC50 (Caspase Activation) | Not applicable (antiviral focus) | 30 nM (median in hematological cancer cell lines); 0.0137 µM (MV4-11 AML model) | [8],[15][16] |
| GI50 | Not applicable (antiviral focus) | 11 nM (median in hematological cancer cell lines) | [8] |
| In Vitro Antiviral IC50 (HBV) | 0.33 µM | Not applicable | [4] |
| In Vitro Antiviral EC50 (HIV-1) | 1.4-2.1 µM | Not applicable | [17] |
| In Vivo Efficacy (Antiviral) | Ameliorated skin lesions in HSV-1 infected mice | Not applicable | [3] |
| In Vivo Efficacy (Anti-cancer) | Repressed growth of HPV16+ xenografts | Durable regressions in MM, AML, and NHL xenograft models | [5],[8] |
Table 2: Clinical Trial Data Overview
| Parameter | This compound | AZD4573 | Source(s) |
| Indication(s) Studied | Common Warts (Verruca Vulgaris), Cervical Intraepithelial Neoplasia (CIN) | Relapsed/Refractory Hematologic Malignancies (e.g., PTCL, DLBCL) | [2][7],[11][12] |
| Route of Administration | Topical (transdermal patch), Transvaginal (tablet) | Intravenous (IV) | [2][7],[8] |
| Recommended Phase 2 Dose | Not explicitly stated | 12 mg once weekly | [11] |
| Objective Response Rate (ORR) | Efficacy not determined in wart study | 15.0% (monotherapy in r/r PTCL); 63.6% (in combination with acalabrutinib in r/r DLBCL) | [6],[11][12] |
| Complete Response (CR) Rate | Not applicable | 3/20 patients (monotherapy in r/r PTCL); 36.4% (in combination with acalabrutinib in r/r DLBCL) | [11][12] |
| Key Adverse Events | Mild vaginal discharge (Grade 1) | Neutropenia, increased AST/ALT, thrombocytopenia | [7],[12] |
Signaling Pathways and Experimental Workflows
The distinct therapeutic applications of this compound and AZD4573 are rooted in their modulation of the CDK9 signaling pathway in different cellular contexts.
Caption: General mechanism of this compound and AZD4573 inhibiting CDK9-mediated transcription.
The downstream consequences of this inhibition diverge based on the cellular context (viral infection vs. cancer).
Caption: Divergent downstream effects of CDK9 inhibition by this compound and AZD4573.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental methodologies employed in the evaluation of this compound and AZD4573.
This compound: Antiviral Assays
-
Cell Culture and Virus Infection: For in vitro antiviral assays, cell lines such as HepG2 expressing human sodium taurocholate cotransporting polypeptide (for HBV) are cultured and infected with the respective virus.[4]
-
Drug Treatment: Following infection, cells are treated with varying concentrations of this compound.[4]
-
Quantification of Viral Markers: The antiviral effect is quantified by measuring the reduction in intracellular viral RNA, nucleocapsid-associated viral DNA, and supernatant viral antigens using techniques like quantitative PCR and ELISA.[4]
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) is determined using standard cell viability assays to assess the therapeutic index.[4]
-
In Vivo Murine Models: For in vivo studies, mouse models of viral infection (e.g., HSV-1 skin infection) are utilized.[3] this compound is administered topically, and the therapeutic effect is evaluated by observing the amelioration of disease symptoms, such as skin lesions.[3]
AZD4573: Anti-Cancer Assays
-
Biochemical Assays: The potency of AZD4573 against CDK9 is determined using biochemical assays like Förster Resonance Energy Transfer (FRET).[8]
-
Cell Viability and Apoptosis Assays: The effect on cancer cell lines is assessed through cell viability assays to determine the GI50 and caspase activation assays (e.g., Caspase-Glo 3/7) to measure the EC50 for apoptosis induction.[8][18]
-
Western Blotting and RT-qPCR: The mechanism of action is confirmed by measuring the reduction in the phosphorylation of RNA Polymerase II (pSer2-RNAPII) and the downregulation of Mcl-1 and MYC mRNA and protein levels using Western blotting and RT-qPCR.[8]
-
Xenograft Models: In vivo efficacy is evaluated in mouse xenograft models where human cancer cell lines (e.g., AML, MM, NHL) are implanted subcutaneously or systemically.[8] Tumor growth inhibition or regression is measured following intravenous administration of AZD4573.[8]
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ashpublications.org [ashpublications.org]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of CDK9 Inhibitors: FIT-039 vs. JSH-150 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising target due to its critical role in transcriptional regulation. This guide provides a comprehensive evaluation of two prominent CDK9 inhibitors, FIT-039 and JSH-150, offering a detailed comparison of their biochemical potency, cellular activity, and preclinical efficacy to aid in informed research and development decisions.
At a Glance: Key Differences
| Feature | This compound | JSH-150 |
| Primary Therapeutic Focus | Virus-associated malignancies (e.g., HPV-induced cervical cancer, KSHV-associated lymphoma)[1] | Broad-spectrum anticancer (leukemia, solid tumors)[2] |
| CDK9 Potency (IC50) | 5.8 µM[3] | ~1-6 nM[2][4] |
| Selectivity | Selective for CDK9 over other CDKs[4] | Highly selective for CDK9 over a broad kinase panel[2] |
| Preclinical Models | HPV+ cervical cancer xenografts, KSHV+ lymphoma xenografts | Leukemia (MV4-11) xenografts[2] |
Biochemical Potency and Selectivity
A critical determinant of a targeted inhibitor's therapeutic window is its potency and selectivity. In this regard, JSH-150 demonstrates significantly higher potency against CDK9 and superior selectivity compared to this compound.
JSH-150 exhibits a remarkable IC50 in the low nanomolar range for CDK9, indicating potent inhibition of the target kinase.[2] Furthermore, it displays high selectivity, with significantly less activity against other members of the CDK family and a broader panel of kinases, which can translate to fewer off-target effects.[2]
This compound, while selective for CDK9 against other CDKs, has a notably higher IC50 in the micromolar range.[3] This suggests that higher concentrations of this compound may be required to achieve a therapeutic effect, which could have implications for its clinical use.
Table 1: Comparative Biochemical Activity
| Inhibitor | CDK9 IC50 | Other Kinase Activity |
| This compound | 5.8 µM[3] | Does not have a marked inhibitory effect on CDK2, CDK4, CDK5, CDK6, or CDK7.[4] Potently suppresses 8 other kinases including GSK3β, PKN1, and DYRK1B.[3] |
| JSH-150 | 1 nM[2] | Achieved around 300-10000-fold selectivity over other CDK family members. High selectivity over 468 other kinases/mutants.[2] |
Cellular and In Vivo Antitumor Activity
The preclinical data for this compound and JSH-150 reflect their distinct development paths. JSH-150 has been evaluated against a broader range of cancer types, while this compound has shown promise in virus-driven malignancies.
JSH-150: Broad-Spectrum Anticancer Potential
JSH-150 has demonstrated potent antiproliferative effects across a wide array of cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia.[2] In a preclinical xenograft model using the MV4-11 leukemia cell line, a 10 mg/kg dosage of JSH-150 almost completely suppressed tumor progression.[2] This suggests a broad therapeutic potential for JSH-150 in various oncological indications.
This compound: Targeting Virus-Induced Cancers
This compound has shown significant efficacy in cancers associated with viral infections. In HPV-positive cervical cancer models, this compound suppresses the expression of the viral oncogenes E6 and E7. In a CaSki (HPV16+) cervical cancer xenograft model, oral administration of this compound at 300 mg/kg significantly retarded tumor growth. Furthermore, this compound has demonstrated the ability to impair the proliferation of KSHV-positive primary effusion lymphoma (PEL) cells and drastically inhibit PEL growth in a xenograft model.[1]
Table 2: Comparative In Vivo Efficacy
| Inhibitor | Cancer Model | Cell Line | Dosing Regimen | Key Findings |
| This compound | Cervical Cancer | CaSki (HPV16+) | 300 mg/kg, daily oral administration | Significant retardation of tumor growth. |
| JSH-150 | Leukemia | MV4-11 | 10 mg/kg | Almost complete suppression of tumor progression.[2] |
Mechanism of Action: The CDK9 Signaling Pathway
Both this compound and JSH-150 exert their anticancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, these molecules prevent the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are often overexpressed in cancer cells and contribute to their survival. This leads to cell cycle arrest and apoptosis. In virus-induced cancers, CDK9 inhibition by this compound specifically blocks the transcription of viral oncogenes essential for tumor cell maintenance.
Diagram 1: Simplified CDK9 Signaling Pathway
Caption: Inhibition of the CDK9/Cyclin T1 complex by this compound or JSH-150 prevents the phosphorylation of RNA Polymerase II, leading to decreased transcription of anti-apoptotic proteins and subsequent apoptosis.
Experimental Protocols
Kinase Inhibition Assay (for JSH-150)
The inhibitory activity of JSH-150 against CDK9 was determined using the ADP-Glo™ Kinase Assay. The reaction mixture contained CDK9/CyclinK kinase, the test compound at various concentrations, and a substrate peptide in a buffer with ATP. The reaction was incubated at 37°C for 1 hour. After incubation, the remaining ATP was depleted, and the generated ADP was converted to ATP, which was then used to generate a luminescent signal. The luminescence intensity, which is proportional to the kinase activity, was measured to determine the IC50 value.[5]
WST-8 Growth Assay (General Protocol)
Cell viability and proliferation can be assessed using a WST-8 assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compound (e.g., this compound or JSH-150) or vehicle control. After a predetermined incubation period (e.g., 48-72 hours), WST-8 reagent is added to each well. The plates are then incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Diagram 2: WST-8 Cell Viability Assay Workflow
Caption: A typical workflow for assessing cell viability using the WST-8 assay.
Annexin V Apoptosis Assay (General Protocol)
Apoptosis induction can be quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated with the test compound for a specified duration. After treatment, both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension, and the mixture is incubated in the dark at room temperature. The stained cells are then analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Xenograft Studies
This compound in a Cervical Cancer Model: Female athymic nude mice are subcutaneously injected with CaSki cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, for example, at a dose of 300 mg/kg daily. Tumor volume is monitored regularly using calipers. At the end of the study, tumors are excised and weighed.
JSH-150 in a Leukemia Model: Immunocompromised mice (e.g., NOD-SCID) are inoculated with MV4-11 leukemia cells. Treatment with JSH-150, for instance at 10 mg/kg, is initiated once the disease is established.[2] Disease progression is monitored by assessing tumor burden in peripheral blood or by bioluminescence imaging if the cells are engineered to express luciferase. Survival is a key endpoint in such studies.
Diagram 3: General Xenograft Model Workflow
Caption: A generalized workflow for evaluating the in vivo efficacy of anticancer compounds using xenograft models.
Conclusion
Both this compound and JSH-150 are promising CDK9 inhibitors with distinct profiles that may lend themselves to different therapeutic strategies. JSH-150 stands out for its exceptional potency and selectivity, suggesting its potential as a broad-spectrum anticancer agent with a favorable therapeutic window. Its efficacy in preclinical models of leukemia and various solid tumors warrants further investigation.
This compound, while less potent, has demonstrated a clear therapeutic benefit in the context of virus-induced cancers. Its ability to specifically target the viral oncogenes driving these malignancies presents a unique and valuable therapeutic approach. Further optimization of its potency and selectivity could broaden its clinical applicability.
For researchers and drug developers, the choice between pursuing a this compound or JSH-150-like molecule will depend on the specific therapeutic indication and the desired balance between broad-spectrum activity and targeted efficacy in niche oncological settings. This guide provides the foundational data to inform such strategic decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FIT-039's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor FIT-039 with alternative compounds, supported by available experimental data. The focus is on the independent verification of its selectivity profile, a critical aspect for its development as a therapeutic agent.
Executive Summary
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with a reported IC50 of 5.8 µM for the CDK9/cyclin T1 complex.[1] It has demonstrated potent antiviral activity against a broad spectrum of DNA viruses by inhibiting viral mRNA transcription.[2][3] Compared to pan-CDK inhibitors like flavopiridol, this compound exhibits a more specific inhibitory profile, a desirable characteristic for reducing off-target effects. Another potent and highly selective CDK9 inhibitor, KB-0742, serves as an additional key comparator. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid researchers in evaluating this compound's standing among kinase inhibitors.
Comparative Selectivity Data
The following table summarizes the inhibitory activity of this compound and two key comparators, flavopiridol and KB-0742, against a panel of kinases. This data is crucial for understanding the selectivity of each compound.
| Kinase Target | This compound IC50 (µM) | Flavopiridol (Alvocidib) IC50 (nM) | KB-0742 IC50 (nM) |
| CDK9/cyclin T1 | 5.8 [1] | 20[4] | 6 [5] |
| CDK1 | >100 (No inhibition) | 30[4] | >300 |
| CDK2 | >100 (No inhibition) | 170[4] | >300 |
| CDK4 | >100 (No inhibition) | 100[4] | >300 |
| CDK5 | Not Reported | 170 | Not Reported |
| CDK6 | Not Reported | Not Reported | >300 |
| CDK7 | Not Reported | 875[4] | >300 |
| GSK3α | Potently Suppressed | Not Reported | Not Reported |
| GSK3β | Potently Suppressed | 280[4] | Not Reported |
| PKN1 | Potently Suppressed | Not Reported | Not Reported |
| Haspin | Potently Suppressed | Not Reported | Not Reported |
| p70S6K | Potently Suppressed | Not Reported | Not Reported |
| DYRK1B | Potently Suppressed | Not Reported | Not Reported |
| IRR | Potently Suppressed | Not Reported | Not Reported |
| DYRK3 | Potently Suppressed | Not Reported | Not Reported |
Note: "Potently Suppressed" indicates that this compound showed significant inhibition in a 332-kinase panel screen at a concentration of 10 µM, though specific IC50 values were not provided in the available literature.[1]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of this compound and its comparators.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 values of kinase inhibitors.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., CDK9/cyclin T1), the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]
-
KinomeScan™ Selectivity Profiling
This is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, and the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR).
-
Procedure:
-
A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a vehicle control (DMSO).
-
A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
The results are often reported as percent of control or as dissociation constants (Kd) to quantify the binding affinity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein within a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound at the desired concentration. Include a vehicle control.
-
Incubate the cells to allow the compound to enter the cells and bind to its target.
-
-
Heat Treatment:
-
Heat aliquots of the treated cell suspension to a range of different temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the cellular proteins.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tempus.com [tempus.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
On-Target Efficacy of FIT-039: A Comparative Analysis for Researchers
FIT-039, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), presents a promising host-targeted antiviral strategy. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals on its on-target effects, particularly in the context of Human Papillomavirus (HPV) infections.
Mechanism of Action: Targeting Viral Transcription
This compound selectively binds to the catalytic subunit of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II, a necessary step for efficient transcription elongation of many viral and cellular genes. By inhibiting CDK9, this compound effectively suppresses viral mRNA transcription, thereby halting viral replication.[1][2] This host-factor-centric mechanism provides a broad spectrum of activity against various DNA viruses that rely on host cell transcription machinery.[1][2][3]
dot
Caption: Mechanism of Action of this compound.
Comparative Efficacy of this compound and Alternatives
The on-target effect of this compound translates to potent antiviral activity against a range of DNA viruses. This section compares its performance with other established treatments for HPV-related conditions, such as verruca vulgaris (common warts).
Quantitative Antiviral Activity
| Compound/Treatment | Target/Mechanism | IC50 (HBV) | IC50 (HSV-1) | IC50 (HIV-1) | CC50 | Selectivity Index (SI) |
| This compound | CDK9 inhibitor | 0.33 µM [3] | 0.69 µM [4] | 1.4-2.1 µM [5] | >50 µM [3] | >151.5 (HBV) |
| Flavopiridol | Pan-CDK inhibitor | Not widely reported | Not widely reported | 0.020 ± 0.003 µM | Not specified in antiviral context | Not calculable |
| Cidofovir | Viral DNA polymerase inhibitor | Not applicable | Not widely reported | Not applicable | Varies by cell line | Varies |
Note: IC50 (Median Inhibitory Concentration) is the concentration of a drug that inhibits 50% of the target activity. CC50 (Median Cytotoxic Concentration) is the concentration that kills 50% of cells. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of a drug.
Clinical and Preclinical Efficacy against HPV
| Treatment | Efficacy Endpoint | Result |
| This compound | Suppression of HPV E6/E7 Oncogenes | Dose-dependent suppression of E6 and E7 transcripts in HPV16+ and HPV18+ cells. [6] |
| This compound | In vivo tumor growth (HPV16+ xenograft) | Reduced tumor growth at 300 mg/kg. [4] |
| Cidofovir | Antiproliferative effect on HPV+ cell lines | CC50 values vary significantly between cell lines.[7] |
| Imiquimod 5% Cream | Complete clearance of anogenital warts | Up to 50% of patients.[8] |
| Cryotherapy | Cure rate for common warts | Approximately 49% for common warts on hands.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to evaluate the efficacy of anti-HPV agents.
Organotypic (3D) Raft Culture for HPV Replication
This in vitro model mimics the differentiation of epithelial tissue, which is essential for the productive life cycle of HPV.
Objective: To assess the effect of a compound on the full HPV life cycle in a physiologically relevant model.
Methodology:
-
Preparation of Dermal Equivalent:
-
A collagen matrix is prepared using rat tail collagen type I.
-
Human or mouse fibroblasts are embedded within the collagen matrix to serve as a feeder layer.
-
The mixture is allowed to solidify in a cell culture insert.
-
-
Seeding of Keratinocytes:
-
Primary human keratinocytes, either stably transfected with HPV genomes or from patient lesions, are seeded onto the surface of the dermal equivalent.
-
The cells are cultured submerged in keratinocyte growth medium until confluent.
-
-
Air-Liquid Interface Culture:
-
Once confluent, the culture is raised to the air-liquid interface to induce epithelial differentiation.
-
The tissue is fed from below with a specialized cornification medium.
-
-
Treatment and Analysis:
-
The compound of interest (e.g., this compound) is added to the culture medium at various concentrations.
-
After a defined treatment period (e.g., 7-14 days), the raft cultures are harvested.
-
Tissues are fixed, paraffin-embedded, and sectioned for histological analysis (H&E staining) to observe tissue morphology and signs of dysplasia.
-
Immunohistochemistry or in situ hybridization can be performed to detect viral proteins (e.g., E6, E7, L1) and viral DNA replication.
-
dot
Caption: Organotypic Raft Culture Workflow.
Antiviral Assay for Cidofovir
Objective: To determine the concentration of Cidofovir that inhibits the proliferation of HPV-positive cells.
Methodology:
-
Cell Culture: HPV-positive cell lines (e.g., SiHa, CaSki) and HPV-negative control cells are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Cidofovir.
-
Proliferation Assay: After a defined incubation period (e.g., 3, 5, 7, and 10 days), cell viability is assessed using a standard method such as the MTT assay.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell survival relative to untreated controls. The CC50 (the concentration that causes 50% reduction in cell viability) is determined by non-linear regression analysis.
In Vitro Immune Response Assay for Imiquimod
Objective: To assess the immunostimulatory effect of Imiquimod on immune cells.
Methodology:
-
Isolation of Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs or specific immune cell subsets (e.g., dendritic cells) are cultured in the presence of various concentrations of Imiquimod.
-
Cytokine Analysis: After a 24-48 hour incubation, the cell culture supernatants are collected. The levels of pro-inflammatory cytokines such as TNF-α, IFN-α, IL-6, and IL-12 are measured using ELISA or a multiplex cytokine assay.
-
Analysis of Cell Surface Markers: The expression of maturation markers on dendritic cells (e.g., CD80, CD86, HLA-DR) can be analyzed by flow cytometry.
Conclusion
This compound demonstrates a potent and selective on-target effect by inhibiting the host CDK9, a mechanism that is fundamental for the transcription of a broad range of DNA viruses, including HPV. Its ability to suppress viral oncogene expression highlights its potential as a targeted antiviral therapy. While direct quantitative comparisons with all alternative treatments for HPV are still emerging, the available data suggest that this compound offers a distinct and promising mechanism of action. The detailed experimental protocols provided herein offer a framework for further comparative studies to fully elucidate the therapeutic potential of this compound in the landscape of antiviral drug development.
References
- 1. Imiquimod for the treatment of genital warts: a quantitative systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurolsurgery.org [jurolsurgery.org]
- 3. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Biochemicals - CAT N°: 36555 [bertin-bioreagent.com]
- 5. Frontiers | Imiquimod’s In Vitro effect on a clinically effective DCs based therapy against melanoma and its effect on the immunogenicity of melanoma cell lines. [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skintherapyletter.com [skintherapyletter.com]
- 9. cincinnatichildrens.org [cincinnatichildrens.org]
Assessing the Therapeutic Window of FIT-039: A Comparative Guide for Researchers
In the landscape of antiviral drug development, targeting host cellular factors essential for viral replication presents a promising strategy to overcome drug resistance. FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a potent antiviral agent with a broad spectrum of activity against various DNA viruses. This guide provides a comprehensive comparison of the therapeutic window of this compound with its analog, flavopiridol, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a favorable therapeutic window, effectively inhibiting viral replication at concentrations that exhibit low cytotoxicity. In contrast, the broader-spectrum CDK inhibitor, flavopiridol, while potent, displays a narrower therapeutic index due to its impact on cell viability at effective antiviral concentrations. This guide summarizes the in vitro efficacy and cytotoxicity of these compounds against several DNA viruses, outlines the experimental protocols for key assays, and provides a visual representation of the underlying signaling pathway and experimental workflows.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The therapeutic window of an antiviral compound is a critical measure of its potential clinical utility, defined by the ratio of its cytotoxicity to its efficacy. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound and its analog flavopiridol against various viruses. A higher therapeutic index (TI = CC50/IC50) indicates a wider and safer therapeutic window.
| Compound | Virus | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | CDK9/cyclin T1 | 5.8[1] | - | - |
| HSV-1 | 0.69[1] | > Solubility Limit[2] | > Limit/0.69 | |
| HIV-1 | 1.4-2.1[3] | >20[3] | >9.5-14.3 | |
| HBV | 0.33[4] | >50[4] | >151.5 | |
| Flavopiridol | HSV-1 | 0.034[2] | Reduced cell viability at effective concentrations[2] | Narrow |
| HCMV | 0.0158[5] | Cytotoxic at ~10x IC50[5] | ~10 | |
| HIV-1 | <0.01 | - | - |
Note: Data for additional this compound analogs (amide and thioamide derivatives) indicates that substitution of the piperidinyl group or the sulfur atom resulted in decreased anti-HSV-1 and CDK9 inhibitory activity. However, specific IC50 and CC50 values for these analogs are not detailed in the available literature.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental procedures used to assess the therapeutic window, the following diagrams are provided.
This compound Mechanism of Action
This compound selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, a crucial step for the transcription of viral genes. This leads to the suppression of viral mRNA transcription and subsequent inhibition of viral replication.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow for Therapeutic Window Assessment
The assessment of a compound's therapeutic window involves a series of in vitro assays to determine both its antiviral efficacy and its cytotoxicity.
Caption: Workflow for determining the therapeutic window of antiviral compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
In Vitro CDK9 Kinase Assay
Objective: To determine the concentration of the compound that inhibits 50% of the CDK9 kinase activity (IC50).
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA polymerase II)
-
Test compounds (this compound and analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of CDK9/cyclin T1 enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near its Km for CDK9.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Host cells susceptible to the virus (e.g., Vero cells for HSV-1)
-
Cell culture medium
-
Virus stock of known titer
-
Test compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Prepare serial dilutions of the test compounds in the overlay medium.
-
Add the compound-containing overlay medium to the infected cells.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to an untreated virus control.
-
Determine the IC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cells used in the antiviral assay
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
After 24 hours, treat the cells with serial dilutions of the test compounds. Include a no-compound control.
-
Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 value from the dose-response curve.
In Vivo Murine Model of HSV-1 Infection
Objective: To evaluate the in vivo efficacy of topically applied this compound.
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Anesthetize the mice and lightly scarify the skin on the flank.
-
Inoculate the scarified area with a suspension of HSV-1.
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Apply a topical formulation of this compound (e.g., 5% ointment) or a placebo to the infected area twice daily for a set duration (e.g., 5-7 days).
-
Monitor the mice daily for the development of skin lesions, scoring the severity based on a standardized scale (e.g., 0 = no lesion, 1 = vesicles, 2 = ulcer, 3 = zosteriform spread).
-
Record survival rates.
-
At the end of the study, skin and dorsal root ganglia can be harvested to quantify viral titers by plaque assay or viral DNA by qPCR.
-
Compare the lesion scores, survival rates, and viral loads between the this compound-treated and placebo-treated groups to assess efficacy.
Conclusion
The data presented in this guide highlights this compound as a promising antiviral candidate with a superior therapeutic window compared to the broader-spectrum CDK inhibitor, flavopiridol. Its specific inhibition of CDK9 leads to potent antiviral activity against a range of DNA viruses at concentrations that are well-tolerated by host cells in vitro. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and its analogs, facilitating further research into its potential as a clinical therapeutic.
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for FIT-039
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of FIT-039, a selective CDK9 inhibitor.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H18FN3S[1][2] |
| Molecular Weight | 315.41 g/mol [1][2] |
| Solubility | Soluble in DMSO at 100 mg/mL (with ultrasonic treatment)[1][2] |
| Storage Temperature | -20°C for long-term storage[1][2][3] |
Disposal of this compound Waste
As a biologically active kinase inhibitor, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following step-by-step procedure outlines the recommended disposal plan.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
All this compound waste, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty vials), must be segregated from non-hazardous trash.
-
-
Containerization:
-
Solid Waste: Collect dry, solid waste such as contaminated gloves and wipes in a designated, clearly labeled, and sealable plastic bag.[5] Unused solid this compound should be disposed of in its original container or a securely sealed and compatible waste container.[5]
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or rinsates, in a leak-proof, screw-cap container that is chemically compatible with the solvent used (e.g., DMSO).[5][6] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling FIT-039
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling FIT-039 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
This compound is a selective, ATP-competitive, and orally active CDK9 inhibitor.[1][2][3] It has been researched for its potential as an antiviral agent against various DNA viruses, including herpes simplex virus (HSV-1 and HSV-2), human adenovirus, and human cytomegalovirus.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile or latex gloves are required. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and properly fastened. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Preparation of Solutions:
-
All weighing and preparation of solutions must be performed in a chemical fume hood.
-
This compound is soluble in DMSO (100 mg/mL).[1]
-
To enhance solubility, the tube can be heated to 37°C and sonicated in an ultrasonic bath.[3]
Experimental Use:
-
When working with cell cultures or animal models, follow standard aseptic techniques in addition to the chemical safety protocols.
-
Avoid the generation of dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Cover the spill with an absorbent material.
-
Gently sweep or collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, unused material, and contaminated lab supplies (e.g., gloves, pipette tips), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
